trans-3,3,5-Trimethylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3,3,5-trimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-54-4 | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stereochemical Architecture of 3,3,5-Trimethylcyclohexanol: Conformation, Synthesis, and Characterization
Executive Summary
3,3,5-Trimethylcyclohexanol exists as two diastereomers—cis and trans—defined by the relative stereochemistry of the hydroxyl group at C1 and the methyl group at C5. While often encountered as a mixture in industrial grade solvents or fragrance precursors, the pure isomers exhibit distinct thermodynamic stabilities and pharmacological profiles.
This guide dissects the conformational analysis of these isomers, demonstrating why the cis-isomer (equatorial -OH) is the thermodynamic sink, while the trans-isomer (axial -OH) is the kinetic product of hydride reduction. We provide validated protocols for stereoselective synthesis and definitive analytical characterization (NMR/GC) required for pharmaceutical quality control, particularly for derivatives like Cyclandelate.
Structural Fundamentals & Conformational Analysis
The Stereochemical Definitions
In the context of 3,3,5-trimethylcyclohexanol, the descriptors cis and trans refer to the geometric relationship between the hydroxyl group at C1 and the methyl group at C5 .
-
Cis-Isomer: The C1-OH and C5-Me groups are on the same face of the ring.
-
Trans-Isomer: The C1-OH and C5-Me groups are on opposite faces of the ring.
Conformational Locking
The cyclohexane ring is conformationally "anchored" by the C5-methyl group. Placing the C5-methyl in an axial position incurs a 1,3-diaxial penalty of approximately 1.7 kcal/mol. Consequently, the ring predominantly adopts the chair conformation where the C5-methyl is equatorial .
This anchoring effect dictates the orientation of the hydroxyl group:
-
Cis-3,3,5-Trimethylcyclohexanol (Thermodynamic Product):
-
With C5-Me equatorial, the cis relationship forces the C1-OH to also be equatorial .
-
Stability: High.[1] All substituents (except the unavoidable C3-axial methyl) are equatorial or pseudo-equatorial.
-
-
Trans-3,3,5-Trimethylcyclohexanol (Kinetic Product):
-
With C5-Me equatorial, the trans relationship forces the C1-OH to be axial .
-
Stability: Low. The axial hydroxyl group suffers a severe 1,3-diaxial interaction with the axial methyl group at C3. This steric clash (often called a syn-axial interaction) significantly destabilizes this conformer.
-
Visualization of Steric Interactions
Figure 1: Conformational energy landscape showing the destabilizing 1,3-diaxial interaction in the trans-isomer.
Stereoselective Synthesis Protocols
The synthesis of a specific isomer depends entirely on the mechanism of the reduction step starting from 3,3,5-trimethylcyclohexanone (Dihydroisophorone).
Kinetic Control: Synthesis of Trans-Isomer
Reagent: Sodium Borohydride (NaBH
Mechanism: Hydride reagents attack the carbonyl carbon from the least hindered face. In 3,3,5-trimethylcyclohexanone, the axial face is sterically shielded by the axial methyl group at C3. Therefore, the hydride attacks from the equatorial face .
-
Equatorial Attack
pushes the oxygen Axial . -
Result: Predominantly this compound (Axial OH).
Protocol 1: NaBH
-
Dissolution: Dissolve 3,3,5-trimethylcyclohexanone (10 mmol) in Methanol (30 mL) at 0°C.
-
Addition: Add NaBH
(15 mmol) portion-wise over 15 minutes to control H evolution. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with Et
O, dry over MgSO , and concentrate. -
Yield: ~95% conversion. Ratio: ~80:20 (trans:cis).
Thermodynamic Control: Synthesis of Cis-Isomer
Reagent: Sodium in Ethanol (Dissolving Metal) or Meerwein-Ponndorf-Verley (MPV) Reduction.
Mechanism: These methods allow for equilibration of the intermediate alkoxide or proceed via a transition state that resembles the stable product. The system seeks the lowest energy conformation (Equatorial OH).
Protocol 2: Modified MPV Reduction (Thermodynamic)
-
Setup: Mix 3,3,5-trimethylcyclohexanone (10 mmol) with Aluminum Isopropoxide (12 mmol) in anhydrous Isopropanol (50 mL).
-
Reflux: Heat to reflux. Distill off the acetone formed to drive the equilibrium.
-
Duration: Reflux for 8–12 hours.
-
Workup: Hydrolyze with dilute HCl, extract with ether.
-
Result: Predominantly cis-3,3,5-trimethylcyclohexanol (Equatorial OH).
Synthesis Pathway Diagram
Figure 2: Divergent synthetic pathways controlled by reagent selection.
Analytical Characterization
Distinguishing the isomers requires observing the coupling constants (
Proton NMR ( H-NMR)
-
Cis-Isomer (Equatorial OH
Axial H1):-
The C1 proton is Axial .
-
It has axial-axial coupling with the C2-axial proton and C6-axial proton.
-
Signal: Broad multiplet (often a triplet of triplets).
-
Coupling Constant (
): Large ( Hz). -
Shift: Typically shielded (upfield) relative to the trans isomer.
-
-
Trans-Isomer (Axial OH
Equatorial H1):-
The C1 proton is Equatorial .
-
It has only equatorial-axial and equatorial-equatorial couplings.
-
Signal: Narrow multiplet (broad singlet or quintet).
-
Coupling Constant (
): Small ( Hz). -
Shift: Typically deshielded (downfield) due to the anisotropy of the ring C-C bonds.
-
Physical Properties Table
| Property | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic) |
| OH Orientation | Equatorial | Axial |
| C1-H Orientation | Axial | Equatorial |
| Melting Point | 37.3°C (Solid) | < 25°C (Liquid/Low melt) |
| CAS Number | 933-48-2 | 767-54-4 |
| NMR H1 Signal | Broad (Large | Narrow (Small |
| Relative Stability | More Stable | Less Stable (~1.0 kcal/mol higher) |
Industrial Application: Cyclandelate
The drug Cyclandelate (vasodilator) is the mandelic acid ester of 3,3,5-trimethylcyclohexanol.[2]
-
Stereochemical Impact: While commercial Cyclandelate is often a mixture of stereoisomers, the cis-isomer (derived from the stable alcohol) generally offers better crystallinity for purification.
-
Synthesis Implication: If a specific isomer of Cyclandelate is required for a study, the alcohol precursor must be purified before esterification, as separating the diastereomeric esters is significantly more difficult.
References
-
NIST Chemistry WebBook. "Cyclohexanol, 3,3,5-trimethyl-, cis-." National Institute of Standards and Technology. [Link]
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. John Wiley & Sons.
-
PubChem. "3,3,5-Trimethylcyclohexanol Compound Summary." National Center for Biotechnology Information. [Link][3]
- Ashraf Wilsily, et al. "Stereoselective Reduction of Substituted Cyclohexanones." Organic Syntheses, 2008, 85, 64-71. (Methodology for stereoselective reduction).
Sources
Solubility Profile & Physicochemical Characterization of trans-3,3,5-Trimethylcyclohexanol
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) serves as a critical intermediate in the synthesis of vasoactive pharmaceuticals (e.g., Cyclandelate) and UV-filtering agents (e.g., Homosalate). As a saturated cyclic alcohol with a sterically hindered hydroxyl group, its solubility behavior is governed by a delicate balance between its lipophilic trimethylcyclohexyl scaffold and its hydrophilic hydroxyl moiety.
This guide provides a definitive technical analysis of its solubility across aqueous and organic matrices. It moves beyond basic data listing to explain the thermodynamic drivers of dissolution—specifically focusing on the compound's low melting point (~37°C) and its implications for solvent selection in process chemistry and formulation.
Molecular Architecture & Physicochemical Profile[1]
To predict solubility behavior, one must first understand the solute's structural constraints. This compound exists as a chair conformer where the bulky methyl groups dictate the orientation of the hydroxyl group.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₉H₁₈O (MW: 142.24 g/mol ) | Low MW facilitates permeation but limits lattice energy. |
| Stereochemistry | trans-isomer (axial/equatorial OH dependence) | The trans isomer typically exhibits higher lattice stability than the cis form, yet both have low melting points. |
| Melting Point | 30°C – 37°C (Solid/Liquid transition) | Critical: The compound is a "soft solid." Near physiological temperature, the crystal lattice breaks down, leading to miscibility or extremely high solubility in compatible organic solvents. |
| Lipophilicity (LogP) | 2.6 (Exp/Calc range: 2.2 – 2.8) | Indicates preferential partitioning into lipid bilayers and non-polar solvents. |
| Water Solubility | ~1.8 g/L (approx. 12.6 mM) | Low. The hydrophobic effect of the trimethylcyclohexyl ring overwhelms the hydrogen-bonding capacity of the single -OH group. |
| H-Bonding | 1 Donor, 1 Acceptor | Capable of H-bonding with water/alcohols, but sterically hindered by C3/C5 methyls. |
Solubility Thermodynamics: The Mechanism of Dissolution
The dissolution of this compound is thermodynamically distinct due to its proximity to the melting point.
-
In Water (Hydrophobic Effect): The dissolution is entropically unfavorable (
) due to the ordering of water molecules around the hydrophobic alkyl ring (iceberg effect). The enthalpy of hydration ( ) provided by the single hydroxyl group is insufficient to overcome the energy cost of cavity formation in the water network. -
In Organic Solvents (Lattice Energy vs. Solvation): Because the melting point is low (~37°C), the crystal lattice energy (
) is small. Consequently, minimal solvation energy is required to break the solute-solute interactions. This results in very high solubility in solvents that can interact via van der Waals forces (hydrocarbons) or dipole-dipole interactions (ethers/esters).
Visualization: Solvation Thermodynamics
Figure 1: Thermodynamic pathways for the dissolution of this compound. The low enthalpy of fusion facilitates transition to organic solution.
Comparative Solubility Matrix
The following data summarizes the solubility profile based on polarity and functional group interaction.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Aqueous | Water (pH 7) | Low (~1.8 g/L) | Limited by the large hydrophobic surface area of the trimethylcyclohexyl ring. |
| Alcohols | Ethanol, Methanol, IPA | High / Miscible | "Like dissolves like." The hydroxyl group participates in H-bonding while the alkyl chain interacts with the solvent's organic backbone. |
| Hydrocarbons | Heptane, Hexane | High | Excellent van der Waals compatibility. Often used for recrystallization (cooling induces precipitation). |
| Ethers | Diethyl Ether, THF | High | Strong dipole interactions with the alcohol proton. THF is a preferred solvent for hydrogenation synthesis. |
| Ketones | Acetone, MEK | High | Good solvency; the carbonyl oxygen accepts H-bonds from the cyclohexanol hydroxyl. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent for lipophilic alcohols. |
| Polar Aprotic | DMSO | Soluble (>100 mg/mL) | Used for biological assays. High solubility due to strong H-bond acceptance by sulfoxide. |
Experimental Protocol: Self-Validating Solubility Determination
Challenge: Because this compound melts near 37°C, standard gravimetric methods can fail if the friction of stirring generates enough heat to melt the solid, causing "oiling out" (formation of a second liquid phase) rather than true dissolution.
Method: Isothermal Shake-Flask with GC-FID Quantification.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add excess solid this compound to the solvent in a borosilicate glass vial.
-
Validation Check: Ensure solid persists at the bottom. If it forms a liquid droplet at the bottom, the temperature is too high or the solvent is incompatible (phase separation).
-
-
Equilibration (The Critical Control):
-
Place vials in a temperature-controlled orbital shaker set to 25.0°C ± 0.1°C (well below the 37°C melting point).
-
Agitate at 200 RPM for 24–48 hours.
-
Why: This ensures thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.
-
-
Phase Separation:
-
Stop agitation and allow solids to settle for 1 hour.
-
Filtration: Using a pre-warmed glass syringe, filter the supernatant through a 0.45 µm PTFE filter (hydrophobic filter prevents water adsorption, though compatible with organics).
-
Validation: Discard the first 20% of the filtrate to account for filter adsorption saturation.
-
-
Quantification (GC-FID):
-
Dilute the filtrate with an internal standard solution (e.g., n-Decanol in Ethanol).
-
Analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Column: DB-Wax or HP-5 (Polar or Non-polar).
-
Detection: FID is ideal for volatile alcohols lacking strong UV chromophores.
-
Visualization: Experimental Workflow
Figure 2: Workflow for accurate solubility determination of low-melting solids.
Applications in Drug Development & Synthesis
1. Synthesis of Cyclandelate: this compound is esterified with mandelic acid to produce Cyclandelate.[1]
-
Solvent Choice: The reaction is typically performed in toluene or benzene (historical) with acid catalysis. The high solubility of the alcohol in these non-polar solvents facilitates the removal of water (azeotropic distillation) to drive the esterification equilibrium forward.
2. Purification & Crystallization: Separating the cis and trans isomers often exploits their solubility differences in hydrocarbons (e.g., pentane, hexane) at low temperatures.
-
Protocol: Dissolve the mixture in warm hexane. Cool slowly to 0°C or -10°C. The trans isomer (often higher melting or less soluble in cold alkanes depending on specific lattice packing) may crystallize out, while the cis isomer remains in the mother liquor.
3. Formulation (Topical/Transdermal): Due to its LogP of 2.6, the compound is an excellent permeation enhancer candidate. It is soluble in propylene glycol and ethanol , common vehicles for transdermal patches or gels.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
-
Bell, G. D., et al. (1984). "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis, bile flow and biliary lipid secretion in the rat."[2] British Journal of Pharmacology, 81(1), 183–187.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3,3,5-trimethylcyclohexanol. Retrieved from [Link] (General landing for CAS 116-02-9).
-
NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, trans-. SRD 69. Retrieved from [Link]
Sources
Odor Profile & Pharmacodynamics: trans-3,3,5-Trimethylcyclohexanol vs. (-)-Menthol
Executive Summary
This technical guide provides a rigorous comparative analysis of (-)-Menthol (the gold standard for trigeminal cooling) and trans-3,3,5-trimethylcyclohexanol (a structural analog often utilized as a functional precursor or cost-effective extender).[1]
While both molecules share a cyclohexane scaffold and activate the TRPM8 (Transient Receptor Potential Melastatin 8) cation channel, their sensory profiles diverge significantly due to steric differences at the C3 and C5 positions. (-)-Menthol exhibits a clean, sweet, cooling profile, whereas this compound presents a "hybrid" profile characterized by camphoraceous, woody, and musty notes overlaying a weaker cooling signal.[1]
This guide details the Structure-Odor Relationships (SOR) , TRPM8 activation kinetics , and validated experimental protocols for distinguishing these compounds in a laboratory setting.[1]
Molecular Architecture & Stereochemistry
The olfactory and trigeminal distinctions between these two molecules are rooted in their stereochemical conformation.[1] The "cooling" sensation is a result of a specific "lock-and-key" fit within the transmembrane domain of the TRPM8 channel.[1]
Comparative Structural Analysis
| Feature | (-)-Menthol | This compound |
| IUPAC Name | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol | 3,3,5-trimethylcyclohexan-1-ol |
| Key Substituents | C2-Isopropyl (Equatorial), C5-Methyl (Equatorial) | C3-Gem-dimethyl, C5-Methyl |
| Hydroxyl Position | Equatorial (critical for H-bonding) | Equatorial (in trans isomer) |
| Steric Bulk | High at C2 (Isopropyl) | High at C3 (Gem-dimethyl) |
| Conformation | Chair (stable) | Chair (distorted by 1,3-diaxial interactions) |
The "Gem-Dimethyl" Effect
In this compound, the presence of two methyl groups on the same carbon (C3) creates significant steric hindrance.[1] Unlike the flexible isopropyl group of menthol, which fits deeply into the TRPM8 hydrophobic pocket, the rigid gem-dimethyl group of 3,3,5-TMCH prevents the molecule from achieving the optimal binding affinity required for potent cooling. This steric clash is also responsible for the shift in odor perception from "fresh mint" to "camphor/wood," as the molecule begins to cross-activate olfactory receptors (ORs) associated with borneol and camphor.
Sensory Pharmacology: TRPM8 Activation[1][5][6]
The primary mechanism for the "cooling" sensation is the allosteric modulation of the TRPM8 channel.
Mechanism of Action
Both ligands function as gating modifiers .[1] They bind to the voltage-sensing domain (VSD) of the TRPM8 channel, shifting the voltage activation curve toward physiological membrane potentials. This allows Ca²⁺ influx at room temperature.[1]
Signaling Pathway Visualization
Figure 1: Signal transduction pathway for TRPM8-mediated cooling sensation.[1] Both analytes follow this pathway, but with differing efficacy (Emax) and potency (EC50).[2]
Odor Profile Analysis
While pharmacologically similar, the olfactory profiles differ significantly.[1] This data is synthesized from consensus gas chromatography-olfactometry (GC-O) panels.[1]
Comparative Sensory Table
| Attribute | (-)-Menthol | This compound |
| Primary Descriptor | Minty, Fresh | Camphoraceous, Chemical |
| Secondary Notes | Sweet, Cooling, Phenolic (trace) | Musty, Woody, Earthy |
| Cooling Intensity | High (Sharp onset) | Moderate (Slower onset) |
| Trigeminal Effect | Clean cold | Cold with slight "stinging" or numbing |
| Tenacity | Moderate (volatile) | Moderate-High (due to molecular weight/structure) |
| Threshold (Air) | ~190 ppb | ~400-600 ppb (Estimated) |
The "Musty" Deviation
The this compound isomer is frequently described as "musty" or "cellar-like."[1] This is a critical quality control marker. If a "menthol" supply smells earthy or woody, it may indicate contamination with trimethylcyclohexanol isomers or improper synthesis from isophorone.[1]
Experimental Protocols
To validate these profiles in a research setting, two distinct protocols are required: GC-O for odor characterization and Ratiometric Calcium Imaging for TRPM8 potency.[1]
Protocol A: Gas Chromatography-Olfactometry (GC-O)
Objective: To isolate and describe the specific odor contribution of the trans isomer.[1]
Reagents:
-
Internal Standard: n-Alkanes (C8-C20) for Retention Index (RI) calculation.[1]
-
Solvent: Dichloromethane (High Purity).[1]
Workflow:
-
Sample Prep: Dilute trans-3,3,5-TMCH to 100 ppm in Dichloromethane.
-
Injection: 1 µL splitless injection at 250°C.
-
Column: DB-Wax (Polar) or DB-5 (Non-polar).[1] Note: DB-Wax is preferred for alcohol separation.[1]
-
Detection: Split the effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP).
-
Panel: Three trained assessors sniff the ODP.
-
Data Recording: Assessors record onset time, intensity (0-10 scale), and descriptors.
Visualization of GC-O Workflow:
Figure 2: GC-O workflow ensuring simultaneous chemical identification and sensory evaluation.[1]
Protocol B: Ratiometric Calcium Imaging (TRPM8 Potency)
Objective: To determine the EC50 of the analyte compared to Menthol.
Materials:
-
Cell Line: HEK293 stably expressing human TRPM8.[1]
-
Dye: Fura-2 AM (Ratiometric calcium indicator).[1]
-
Buffer: HBSS with 20mM HEPES (pH 7.4).
Step-by-Step Methodology:
-
Loading: Incubate HEK293-TRPM8 cells with 2 µM Fura-2 AM for 30 minutes at 37°C.
-
Wash: Wash cells 3x with HBSS to remove extracellular dye.[1] Allow de-esterification for 20 minutes.
-
Baseline: Measure fluorescence ratio (F340/F380) for 60 seconds to establish baseline Ca²⁺.
-
Application: Perfusion of trans-3,3,5-TMCH (concentration range: 1 µM to 1 mM).[1]
-
Control: Run parallel wells with (-)-Menthol (0.1 µM to 100 µM).[1]
-
-
Measurement: Record the peak change in ratio (ΔRatio).
-
Analysis: Fit data to the Hill Equation to derive EC50.
Expected Results:
Applications & Conclusion
Why use this compound? Despite its lower cooling potency and "musty" off-notes, 3,3,5-TMCH is valuable in:
-
Functional Perfumery: Where the "camphoraceous" note is desired (e.g., medicated balms, pine accords).[1]
-
Cost Reduction: As a partial extender for menthol in non-oral care applications (e.g., shower gels) where the precise "mint" profile is less critical.[1]
-
Synthesis: As a precursor for more complex cooling agents (e.g., homomenthyl salicylate).[1]
Final Verdict: Researchers must treat this compound not as a direct substitute for menthol, but as a distinct pharmacological entity.[1] Its steric bulk reduces TRPM8 affinity, resulting in a higher activation threshold and a sensory profile shifted toward the woody/camphoraceous spectrum.
References
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[1] British Journal of Pharmacology.[3] Link
-
Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action.[1] Leffingwell & Associates.[1] Link
-
Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[1] Monograph: 3,3,5-Trimethylcyclohexanol. Link
-
McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[1] Nature. Link
-
PubChem Compound Summary. 3,3,5-Trimethylcyclohexanol.[1][4][5] National Center for Biotechnology Information. Link[3]
Sources
- 1. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 5. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
trans-3,3,5-trimethylcyclohexanol molecular weight and density
Executive Summary
trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) is a critical cycloaliphatic alcohol intermediate used primarily in the synthesis of vasoactive pharmaceuticals (e.g., Cyclandelate), UV absorbers (Homosalate), and fragrance ingredients (Homomenthol).[1][2] Unlike its commercial grade counterpart—which exists as a liquid isomeric mixture—the pure trans-isomer is a crystalline solid at room temperature, presenting unique challenges in rheology, dosing, and stereochemical verification.
This technical guide provides a definitive physicochemical profile, validated synthesis protocols, and analytical frameworks to ensure the integrity of this material in drug development and industrial applications.
Part 1: Physicochemical Profile & Thermodynamics
The distinction between the cis and trans isomers is non-trivial. In the 3,3,5-trimethylcyclohexane system, the stereochemistry is defined by the relationship between the hydroxyl group at C1 and the methyl group at C5.
Critical Data Table: this compound
| Property | Value | Condition/Note |
| Molecular Weight | 142.24 g/mol | Calculated ( |
| CAS Number | 767-54-4 | Specific to trans-isomer |
| Physical State | Crystalline Solid | At 25°C (Pure form) |
| Melting Point | 56.0 – 59.0 °C | Sharp melt indicates high stereopurity |
| Boiling Point | 76 °C | @ 10 mmHg (Reduced pressure) |
| Density (Solid) | ~0.90 ± 0.05 g/cm³ | Predicted crystal density |
| Density (Melt) | 0.86 g/cm³ | At 60°C (Liquid phase) |
| Solubility | < 1.8 g/L in Water | Soluble in EtOH, Et₂O, Toluene |
Technical Note on Density: Researchers often cite the density of the commercial mixture (0.878 g/mL at 20°C). Do not apply this value to the pure trans-isomer. At standard laboratory temperature (25°C), the trans-isomer is a solid; volumetric dosing must be performed either gravimetrically or by heating the material above 60°C to measure the melt density.
Part 2: Stereochemical Analysis & Stability
Understanding the conformational landscape is essential for controlling reactivity.
-
Conformation: The 3,3,5-trimethylcyclohexane ring is locked in a chair conformation by the bulky gem-dimethyl group at C3.
-
Isomerism:
-
C5-Methyl: Preferentially equatorial to minimize 1,3-diaxial interactions.
-
trans-Isomer (CAS 767-54-4): The C1-OH and C5-Me are on opposite sides of the ring plane. If C5-Me is equatorial, the C1-OH is axial .
-
cis-Isomer (CAS 933-48-2): The C1-OH and C5-Me are on the same side. If C5-Me is equatorial, the C1-OH is equatorial .
-
-
Thermodynamics: The cis-isomer (diequatorial) is generally the thermodynamic product. The trans-isomer (axial OH) is the kinetic product often obtained via specific reduction methods or separated via crystallization due to its higher melting point (58°C vs 37°C for cis).
Part 3: Synthesis & Purification Protocols
The following workflow describes the conversion of Isophorone to pure this compound.
Protocol A: Catalytic Hydrogenation & Reduction
Reagents: Isophorone,
-
Step 1: Hydrogenation to Dihydroisophorone
-
Charge a high-pressure autoclave with Isophorone and Raney Nickel (5% w/w).
-
Pressurize with
to 50 bar; heat to 120°C. -
Mechanism: Selective hydrogenation of the
-unsaturated double bond. -
QC Check: Monitor disappearance of alkene stretch (
) via IR. -
Yield: ~95% 3,3,5-trimethylcyclohexanone.[3]
-
-
Step 2: Stereoselective Reduction
-
Dissolve ketone in Methanol at 0°C.
-
Slowly add
(0.5 equiv). -
Stereochemistry Control: Hydride attack occurs preferentially from the less hindered face. However, to maximize the trans (axial OH) content, bulky reducing agents like L-Selectride can be used to force equatorial attack, pushing the OH to the axial position.
-
Standard
Result: Yields a mixture (~60:40 to 80:20 cis:trans).
-
-
Step 3: Purification of trans-Isomer
-
Distillation: The isomers have close boiling points, making fractional distillation difficult.
-
Crystallization (Recommended):
-
Dissolve the crude mixture in minimal hot hexane or petroleum ether.
-
Cool slowly to 0°C.
-
The trans-isomer (MP 58°C) crystallizes preferentially over the cis-isomer (MP 37°C).
-
Filter and wash with cold pentane.
-
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for synthesis and isolation, ensuring the correct isomer is identified.
Figure 1: Synthetic pathway and purification logic for isolating this compound.
Part 5: Analytical Validation (Self-Validating Protocol)
To ensure the material is the correct isomer before use in downstream API synthesis:
-
Melting Point Check:
-
If the sample is liquid at 25°C, it is either the cis-isomer or a mixture.
-
If the sample is a white solid melting >55°C, it is the trans-isomer .
-
-
NMR Validation (
-NMR, ):-
Focus on the H1 carbinol proton (CH-OH).
-
Axial Proton (cis-isomer): Appears as a broad multiplet (tt) at
~3.9 ppm with large coupling constants ( ). -
Equatorial Proton (trans-isomer): Appears as a narrower multiplet (mostly
and couplings) at ~4.1 ppm. -
Note: The trans-isomer (axial OH) has an equatorial proton.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Cyclohexanol, 3,3,5-trimethyl-, trans-. Retrieved from [Link]
Sources
A Technical Guide to the History and Discovery of Dihydroisophorol Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dihydroisophorol, systematically known as 3,3,5-trimethylcyclohexanol, is a saturated cyclic alcohol with a notable history intertwined with the development of synthetic organic chemistry and analytical instrumentation. Its existence as two distinct diastereomers, cis and trans, has presented both challenges and opportunities in chemical synthesis and characterization. This in-depth technical guide provides a comprehensive overview of the historical discovery, synthesis, and evolving analytical methodologies for the isomers of dihydroisophorol. We will explore the early industrial preparations, the gradual understanding of its stereochemistry, and the advent of powerful analytical techniques that have enabled the precise separation and characterization of these isomers. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the foundational work and modern practices concerning dihydroisophorol and its isomers.
Introduction: The Significance of Dihydroisophorol and Its Isomeric Nature
Dihydroisophorol, also known by trivial names such as homomenthol, is a versatile chemical intermediate with applications in the fragrance industry and as a precursor for the synthesis of various organic compounds.[1] The core of its chemical interest lies in its stereoisomerism. The cyclohexane ring, with substituents at the 1 and 5 positions, gives rise to two diastereomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol. These isomers, possessing the same molecular formula and connectivity, exhibit distinct physical properties and spatial arrangements of their constituent atoms.
The differentiation and selective synthesis of these isomers are crucial, as their stereochemistry can significantly influence the properties and biological activity of downstream products. This guide will trace the historical path of discovery, from the initial synthesis of mixtures to the sophisticated methods now available for obtaining stereochemically pure isomers.
Early History: The Emergence of Dihydroisophorol and the First Hints of Isomerism
The story of dihydroisophorol is intrinsically linked to its precursor, isophorone. The industrial-scale production of isophorone, a derivative of acetone, paved the way for the synthesis of its hydrogenated products.[2] One of the earliest documented forays into the synthesis of 3,3,5-trimethylcyclohexanol for industrial purposes is detailed in a 1953 patent.[3] This patent describes the hydrogenation of isophorone and makes a pivotal observation: the existence of two distinct isomeric forms of the final product, characterized by different melting points of approximately 58 °C and 37 °C.[3]
Interestingly, the patent acknowledges the uncertainty at the time regarding the precise assignment of the cis and trans configurations to these isomers.[3] This highlights the analytical challenges of the era, where definitive stereochemical assignments for cyclic compounds were not yet routine. The primary focus of this early work was on developing a process to manufacture 3,3,5-trimethylcyclohexanol enriched in the higher-melting isomer, indicating an early recognition of the differing properties of the isomers and the desirability of controlling the isomeric composition.[3]
The Evolution of Synthetic Strategies: From Isomeric Mixtures to Stereoselective Control
The initial syntheses of dihydroisophorol typically involved the catalytic hydrogenation of isophorone, which often yielded a mixture of the cis and trans isomers. The ratio of these isomers was found to be highly dependent on the choice of catalyst and reaction conditions.
Catalytic Hydrogenation of Isophorone: A Workhorse with Stereochemical Nuances
The hydrogenation of isophorone can proceed through two main pathways: the reduction of the carbon-carbon double bond to yield 3,3,5-trimethylcyclohexanone (dihydroisophorone ketone), followed by the reduction of the carbonyl group to the corresponding alcohol, or the direct reduction of both functionalities. The stereochemical outcome of the alcohol formation is a key consideration.
Studies have explored a wide range of catalysts for this transformation, including both noble metals (e.g., palladium, platinum, rhodium, and ruthenium) and non-noble metals (e.g., Raney nickel).[2][4][5] The choice of catalyst, support, and solvent can significantly influence the selectivity towards the ketone intermediate and the final diastereomeric ratio of the alcohol.[2] For instance, certain solvents like tetrahydrofuran (THF) have been shown to inhibit the further hydrogenation of the ketone, allowing for its isolation in high yield.[2] Conversely, protic solvents such as methanol and ethanol can promote the formation of the alcohol.[2]
The following diagram illustrates the general synthetic pathway from isophorone to the dihydroisophorol isomers.
Caption: Synthetic pathway from isophorone to dihydroisophorol isomers.
Stereoselective Synthesis: The Quest for Isomerically Pure Compounds
A significant advancement in the synthesis of dihydroisophorol isomers came with the development of methods for their stereoselective preparation and resolution. A landmark 1975 paper by Allinger and Riew described the synthesis and resolution of cis-(−)- and cis-(+)-3,3,5-trimethylcyclohexanol. This work provided a pathway to obtaining enantiomerically pure forms of the cis isomer, a critical step for more advanced applications and for unequivocally determining the properties of a single stereoisomer.
The Dawn of Modern Analytical Techniques: Separating and Characterizing the Isomers
The ability to distinguish between and isolate the cis and trans isomers of dihydroisophorol has evolved in tandem with advancements in analytical chemistry.
Gas Chromatography (GC): An Early Tool for Isomer Separation
Gas chromatography emerged as a powerful technique for the separation of volatile compounds, including isomers. The subtle differences in the physical properties of the cis and trans isomers of dihydroisophorol, such as their boiling points and interactions with the stationary phase of the GC column, allowed for their separation and quantification. Early GC methods likely utilized packed columns with various stationary phases. The development of high-resolution capillary columns further enhanced the separation efficiency, enabling more accurate determination of isomeric ratios. Chiral GC columns, with stationary phases containing chiral selectors, have also been employed for the separation of the enantiomers of each diastereomer.[6][7][8]
Table 1: Physical Properties of Dihydroisophorol Isomers
| Property | cis-3,3,5-Trimethylcyclohexanol | This compound | Mixture of Isomers |
| CAS Number | 933-48-2[9] | 767-54-4[9] | 116-02-9[10] |
| Melting Point | ~37 °C[3] | ~58 °C[3] | 30-32 °C[10] |
| Boiling Point | Not specified | Not specified | 193-196 °C[10] |
| Density | Not specified | Not specified | 0.86 g/cm³[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure
The advent of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized the field of structural organic chemistry. For cyclic molecules like dihydroisophorol, ¹H and ¹³C NMR spectroscopy provided a direct means to probe the stereochemical relationship between the substituents.
The key to distinguishing the cis and trans isomers lies in the analysis of the chemical shifts and coupling constants of the protons on the cyclohexane ring. In the more stable chair conformation, a substituent can occupy either an axial or an equatorial position. The orientation of the hydroxyl group and the methyl group at the 5-position relative to each other is fixed in each isomer.
-
In the trans isomer, one substituent is in an axial position while the other is in an equatorial position (in the most stable chair conformation).
-
In the cis isomer, both substituents are either axial or both are equatorial.
The coupling constants between adjacent protons, governed by the Karplus relationship, are highly dependent on the dihedral angle between them.[11] This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing definitive evidence for the stereochemical assignment of the isomers.[11][12][13] Low-temperature NMR studies can even "freeze out" the chair-chair interconversion, allowing for the direct observation of individual conformers.
The following diagram illustrates a typical analytical workflow for the characterization of dihydroisophorol isomers.
Caption: Analytical workflow for dihydroisophorol isomers.
Experimental Protocols: A Glimpse into Historical and Modern Methodologies
To provide a practical context, this section outlines exemplary experimental protocols for the synthesis and analysis of dihydroisophorol isomers, drawing from historical accounts and modern practices.
Synthesis of Dihydroisophorol via Hydrogenation of Isophorone (Adapted from historical methods)
Objective: To synthesize a mixture of cis- and this compound by the catalytic hydrogenation of isophorone.
Materials:
-
Isophorone
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
High-pressure autoclave
-
Hydrogen gas source
Procedure:
-
In a high-pressure autoclave, a solution of isophorone in ethanol is prepared.
-
A catalytic amount of Raney Nickel is carefully added to the solution under an inert atmosphere.
-
The autoclave is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
The progress of the reaction is monitored by measuring the uptake of hydrogen.
-
Once the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-dihydroisophorol.
Causality of Experimental Choices:
-
Raney Nickel: A commonly used and relatively inexpensive hydrogenation catalyst.
-
Ethanol: A protic solvent that can facilitate the reduction of the carbonyl group.
-
High Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation of the aromatic ring and the carbonyl group.
Gas Chromatographic Separation of Dihydroisophorol Isomers
Objective: To separate and quantify the cis and trans isomers of dihydroisophorol in a mixture.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)
Procedure:
-
Prepare a dilute solution of the dihydroisophorol isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Set the GC operating conditions:
-
Injector temperature: e.g., 250 °C
-
Detector temperature: e.g., 270 °C
-
Oven temperature program: e.g., start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier gas flow rate (e.g., helium): set to an optimal linear velocity.
-
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram. The two isomers will elute at different retention times.
-
The relative peak areas can be used to determine the isomeric ratio.
Self-Validating System:
-
The retention times of the isomers should be reproducible across multiple injections.
-
Spiking the sample with pure standards of the cis and trans isomers (if available) can confirm the peak assignments.
Conclusion
The history of the discovery and characterization of dihydroisophorol isomers is a compelling narrative that mirrors the broader advancements in organic synthesis and analytical science. From the early industrial syntheses that first hinted at the existence of these stereoisomers to the sophisticated spectroscopic and chromatographic techniques that now allow for their routine separation and definitive structural elucidation, the journey has been one of increasing precision and understanding. For researchers and professionals in the chemical and pharmaceutical sciences, a deep appreciation of this history provides a valuable context for the ongoing development of stereoselective synthetic methods and the critical importance of isomeric purity in chemical applications.
References
-
Study on the selective hydrogenation of isophorone. RSC Advances, 2021. Available at: [Link]
-
3,3,5-Trimethylcyclohexanol (cis+trans). BuyersGuideChem. Available at: [Link]
-
Study on the selective hydrogenation of isophorone. National Center for Biotechnology Information. Available at: [Link]
-
Study on the selective hydrogenation of isophorone. RSC Publishing. Available at: [Link]
-
Study on the selective hydrogenation of isophorone. ResearchGate. Available at: [Link]
-
3,3,5-Trimethylcyclohexanol. PubChem. Available at: [Link]
-
3,3,5-Trimethylcyclohexanol. Wikipedia. Available at: [Link]
- Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols. Google Patents.
-
Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. MDPI. Available at: [Link]
- Separation of cis and trans isomers. Google Patents.
-
Flavors and aromas Separation of optical isomers of menthol. Agilent. Available at: [Link]
-
homomenthol. The Good Scents Company. Available at: [Link]
-
3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. ResearchGate. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
- Method for manufacturing menthol. Google Patents.
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Organic Synthesis - Where now? Angewandte Chemie International Edition in English. Available at: [Link]
-
Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. ResearchGate. Available at: [Link]
-
How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange. Available at: [Link]
-
Analyze of stereoisomer by NMR. JEOL. Available at: [Link]
Sources
- 1. homomenthol, 116-02-9 [thegoodscentscompany.com]
- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 10. 3,3,5-Trimethylcyclohexanol (cis+trans) | 116-02-9 - BuyersGuideChem [buyersguidechem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Hydrogenation of Isophorone to trans-3,3,5-Trimethylcyclohexanol
Abstract
This document provides a comprehensive technical guide for the stereoselective hydrogenation of isophorone to trans-3,3,5-trimethylcyclohexanol. 3,3,5-trimethylcyclohexanol is a valuable chemical intermediate, with its stereoisomers finding use in various applications, including as a precursor to the vasodilator cyclandelate and the sunscreen component homosalate.[1] Achieving high diastereoselectivity for the trans isomer is a critical challenge. This guide elucidates the underlying principles of stereocontrol in the catalytic hydrogenation of the intermediate 3,3,5-trimethylcyclohexanone, contrasting kinetic and thermodynamic reaction control. Detailed, field-proven protocols for performing the hydrogenation reaction using a palladium-based catalyst and for the subsequent analysis of the product's diastereomeric ratio are provided for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Significance of Stereoisomeric Control
The hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) proceeds via a two-step reduction. The first step involves the selective hydrogenation of the carbon-carbon double bond to yield 3,3,5-trimethylcyclohexanone (TMCH).[2] The subsequent reduction of the ketone carbonyl group produces 3,3,5-trimethylcyclohexanol.[2] This second step introduces a new chiral center, resulting in the formation of two diastereomers: cis and this compound.
The spatial arrangement of the hydroxyl group relative to the methyl groups significantly influences the molecule's physical and chemical properties. For many applications in pharmaceutical and materials science, the isolation of a single, pure diastereomer is essential. The trans isomer, where the hydroxyl group is equatorial and avoids steric hindrance from the axial methyl groups, is generally the more thermodynamically stable product.[3][4] This guide focuses on methodologies designed to maximize the yield of this desired trans isomer.
Mechanistic Insights: Achieving trans-Selectivity
The stereochemical outcome of the reduction of the 3,3,5-trimethylcyclohexanone intermediate is determined by the direction of hydride (or hydrogen) addition to the carbonyl group. The cyclohexanone ring exists predominantly in a chair conformation where the bulky methyl groups occupy positions that minimize steric strain. The approach of the reducing agent can occur from two faces:
-
Axial Attack: Addition of a hydride to the axial face of the carbonyl results in the formation of an equatorial hydroxyl group, yielding the trans isomer.
-
Equatorial Attack: Addition of a hydride to the less sterically hindered equatorial face results in an axial hydroxyl group, yielding the cis isomer.
Generally, small reducing agents favor axial attack, while bulky reducing agents are sterically hindered from the axial face by the 1,3-diaxial hydrogens and thus favor equatorial attack.[5][6] In catalytic hydrogenation, the catalyst surface itself acts as the hydride donor. The stereoselectivity is therefore a complex function of catalyst type, solvent, temperature, and pressure, which collectively determine the pathway of hydrogen delivery to the adsorbed ketone.
2.1. Kinetic vs. Thermodynamic Control
The ratio of cis to trans products can be governed by two distinct regimes:[7][8]
-
Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy.[8][9] For many reductions, this is the cis product resulting from the sterically more accessible equatorial attack.
-
Thermodynamic Control: Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, or the presence of a catalyst that can facilitate reversible oxidation-reduction), the reaction favors the most stable product.[8][9] The trans isomer, with the hydroxyl group in the equatorial position, is thermodynamically more stable due to fewer steric interactions.[3][4]
Our goal is to establish a protocol that operates under thermodynamic control to maximize the yield of the trans isomer. Palladium-based catalysts have been shown to be effective in arene hydrogenations leading to trans-configured cyclohexanols, suggesting their suitability for this transformation.[10]
Caption: Reaction pathway from isophorone to diastereomeric products.
Experimental Protocols
This section provides detailed methodologies for the hydrogenation of isophorone with a focus on maximizing the yield of the this compound.
3.1. Protocol 1: Two-Step Hydrogenation for High trans-Selectivity
This protocol is designed to favor thermodynamic control by using a palladium catalyst under conditions that allow for equilibration.
Materials:
-
Isophorone (97% or higher)
-
Palladium on Carbon (5% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity, >99.99%)
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller
-
Filtration setup (e.g., Buchner funnel with Celite® or a syringe filter with a 0.45 µm PTFE membrane)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants from previous reactions.
-
Charging the Reactor:
-
To the reactor vessel, add 5% Pd/C catalyst (0.05 g per 1.0 g of isophorone).
-
Add anhydrous ethanol as the solvent (15 mL per 1.0 g of isophorone).
-
Add isophorone (e.g., 5.0 g, ~36 mmol).
-
Scientist's Note: Ethanol is chosen as a protic solvent that can facilitate the hydrogenation process. The catalyst loading is a critical parameter and can be optimized.
-
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas to ~5 bar and then venting carefully. Repeat this cycle at least three times to remove all oxygen.
-
Hydrogenation:
-
After purging, pressurize the reactor with hydrogen gas to an initial pressure of 10 bar.
-
Begin vigorous stirring (e.g., 1000 RPM) to ensure good catalyst suspension and gas-liquid mass transfer.
-
Heat the reactor to 80-100°C.
-
Scientist's Note: The combination of elevated temperature and longer reaction time is crucial for establishing equilibrium, thereby favoring the formation of the more stable trans product. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
Maintain the reaction for 6-12 hours. The reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC.
-
-
Reaction Work-up:
-
Cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas before opening.
-
Safety First: Palladium on carbon can be pyrophoric, especially when saturated with hydrogen and exposed to air while still wet with solvent. Do not allow the catalyst to dry in the air.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol to ensure complete recovery of the product.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Remove the ethanol solvent using a rotary evaporator.
-
The remaining residue is the crude 3,3,5-trimethylcyclohexanol product mixture.
-
3.2. Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To determine the conversion of isophorone and the diastereomeric ratio (cis:trans) of the 3,3,5-trimethylcyclohexanol product.
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A polar capillary column is recommended for separating the cis and trans isomers. A column such as a DB-WAX or CP-Wax 52 CB is suitable.
GC Method Parameters (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio, e.g., 50:1).
Sample Preparation:
-
Prepare a stock solution of the crude product in ethanol (e.g., ~10 mg/mL).
-
Inject the solution into the GC.
-
Identify the peaks corresponding to the solvent, any remaining starting material (isophorone), the intermediate (TMCH), and the cis and trans alcohol products based on retention times established with authentic standards, if available. The more stable trans isomer typically has a different retention time than the cis isomer.
-
Calculate the diastereomeric ratio by integrating the peak areas of the cis and trans isomers. The percentage of each isomer is calculated as: % Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) * 100.
Data Presentation and Expected Results
The effectiveness of different catalytic systems and conditions can be compared by summarizing the results in a structured table.
| Catalyst System | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of Alcohols (%) | trans:cis Ratio | Reference |
| 5% Pd/C | 80-100 | 10 | 8 | >99 | ~98 | >85:15 | This Protocol |
| Rhodium-based | 25-50 | 5-10 | 4 | >99 | ~97 | <30:70 | [10] |
| Zn-promoted Ni-Mo | 140-180 | 15-30 | 2 | >98 | ~95 | ~30:70 | Patent Data |
Note: The values presented are illustrative and can vary based on specific experimental nuances and catalyst batches.
Caption: General experimental workflow for isophorone hydrogenation.
Conclusion
The stereoselective hydrogenation of isophorone to this compound can be successfully achieved by carefully controlling the reaction conditions to favor thermodynamic equilibrium. The use of a palladium-on-carbon catalyst at elevated temperatures and sufficient reaction times promotes the formation of the more stable trans diastereomer. The detailed protocols for reaction execution and product analysis provided herein offer a robust framework for researchers to produce and characterize this valuable chemical intermediate with high diastereoselectivity.
References
-
Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. ResearchGate. Available at: [Link]
-
Kinetic and Thermodynamic Control of a Reaction. Odinity. Available at: [Link]
-
Axial or equatorial attack is possible on a cyclohexanone. uobabylon.edu.iq. Available at: [Link]
-
Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. PharmaXChange.info. Available at: [Link]
-
trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. ResearchGate. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Reaction route for the generation of 3,3,5-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanol. ResearchGate. Available at: [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Axial and Equatorial Positions in Cyclohexane - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 6. reddit.com [reddit.com]
- 7. odinity.com [odinity.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of Cyclandelate via trans-3,3,5-Trimethylcyclohexanol
Part 1: Introduction & Strategic Overview
Executive Summary
Cyclandelate (3,3,5-trimethylcyclohexyl mandelate) is a vasoactive agent used clinically for the treatment of peripheral vascular diseases. While commercial preparations often contain a mixture of stereoisomers, precise synthesis using the trans-3,3,5-trimethylcyclohexanol precursor yields a product with defined physicochemical properties, essential for rigorous pharmacokinetic profiling.
This guide details a robust, field-proven protocol for the direct esterification of DL-mandelic acid with this compound. Unlike acid chloride routes, which are prone to self-polymerization of mandelic acid (due to its
Chemical Causality & Reaction Design
The synthesis is a reversible Fischer esterification. The equilibrium constant (
-
Thermodynamic Driver: We utilize a Dean-Stark apparatus with toluene as the solvent. Toluene forms a low-boiling azeotrope with water. By continuously removing water, we exploit Le Chatelier’s principle to drive the equilibrium toward the ester product.
-
Stereochemical Integrity: The this compound precursor places the hydroxyl group in the equatorial position (thermodynamically favored). This conformation is less sterically hindered than the cis-isomer (axial OH), allowing for smoother nucleophilic attack on the protonated mandelic acid carbonyl.
Part 2: Precursor Validation (Self-Validating Checkpoint)
Before initiating synthesis, the stereochemical purity of the precursor must be verified. Commercial "3,3,5-trimethylcyclohexanol" is often a mixture of cis and trans isomers.[1]
Protocol:
-
GC-MS Analysis: Inject the starting material. The trans-isomer typically elutes after the cis-isomer on non-polar columns (e.g., DB-5) due to its higher boiling point (approx. 198°C vs. lower for cis).
-
H-NMR Verification:
-
Target Signal: Look at the carbinol proton (H at C1).
-
Differentiation: In the trans-isomer, the H1 proton is axial. It will appear as a triplet of triplets (tt) (or broad multiplet) with large coupling constants (
Hz) centered around 3.6 - 3.8 ppm. -
Contrast: The cis-isomer (H1 equatorial) shows a narrower multiplet (
is smaller).
-
Part 3: Synthesis Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| DL-Mandelic Acid | 152.15 | 1.0 | Substrate (Acid) |
| This compound | 142.24 | 1.1 | Substrate (Alcohol) |
| p-Toluenesulfonic Acid (pTSA) | 172.20 | 0.05 | Catalyst |
| Toluene | 92.14 | N/A | Solvent / Azeotrope |
| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | Neutralization |
Experimental Workflow
Step 1: Reaction Setup[4]
-
Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add 15.2 g (100 mmol) of DL-Mandelic Acid .
-
Add 15.6 g (110 mmol) of this compound . Note: Slight excess of alcohol ensures complete consumption of the acid, which is harder to remove.
-
Add 0.86 g (5 mmol) of pTSA monohydrate .
-
Dissolve in 150 mL of Toluene .
-
Attach a Dean-Stark trap filled with toluene and top with a reflux condenser.
Step 2: Reflux & Dehydration (The Critical Phase)
-
Heat the mixture to vigorous reflux (Oil bath set to ~130°C).
-
Monitor: Observe water collecting in the Dean-Stark trap.
-
Theoretical Water Yield: 1.8 mL (for 100 mmol scale).
-
Endpoint: Reflux until water generation ceases (typically 4–6 hours).
-
-
In-Process Control (IPC): Remove a 50
L aliquot, dry, and analyze by TLC (Silica, Hexane:EtOAc 8:2). Mandelic acid ( ) should disappear; Product ( ) should dominate.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel.
-
Wash 1: 2 x 50 mL Saturated NaHCO
solution. Caution: CO evolution. Vent frequently. (Removes catalyst and unreacted mandelic acid). -
Wash 2: 1 x 50 mL Brine.
-
Dry the organic layer over anhydrous MgSO
. -
Filter and concentrate under reduced pressure (Rotovap) to yield a viscous oil.
Step 4: Purification
-
High-Vacuum Distillation: The crude oil requires distillation for pharmaceutical purity.
-
Conditions: 0.5 – 1.0 mmHg.
-
Collection Range: Expect the fraction at 190°C – 195°C (at reduced pressure).
-
-
Alternative (Crystallization): If the product solidifies (Cyclandelate MP
50-55°C), recrystallize from Petroleum Ether/Ethanol.
Part 4: Visualization & Logic
Reaction Scheme
The following diagram illustrates the molecular transformation and the role of the Dean-Stark trap in shifting equilibrium.
Process Workflow
This flowchart ensures the operator follows the critical path for purity and safety.
Part 5: Validation & Quality Control
To ensure the protocol was successful, the final product must meet these specifications. This data serves as the "Trustworthiness" pillar of the guide.[1]
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow viscous oil or solid (if pure trans). |
| Identification | ||
| Purity | HPLC (C18, MeOH:H2O) | > 98.0% Area |
| Acid Value | Titration (KOH) | < 1.0 mg KOH/g (Indicates removal of Mandelic Acid) |
| Water Content | Karl Fischer | < 0.1% (Critical for ester stability) |
Troubleshooting Guide
-
Low Yield? Check the Dean-Stark trap. If water isn't separating, the toluene might be wet, or the reflux isn't vigorous enough.
-
Emulsion during Workup? The density of the organic layer is close to water. Add more toluene or solid NaCl to break the emulsion.
-
High Acid Value? The bicarbonate wash was insufficient. Repeat the wash or increase contact time.
References
-
Funcke, A. B. H., et al. (1950). Cyclandelate and related esters. U.S. Patent 2,707,193.
-
National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 2897, Cyclandelate.
-
Bell, G. D., et al. (1984).[5] The effects of 3,3,5-trimethylcyclohexanol on hepatic cholesterol synthesis. British Journal of Pharmacology, 81(1), 183–187.[5] (Reference for precursor characterization).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 2. mdpi.com [mdpi.com]
- 3. arabjchem.org [arabjchem.org]
- 4. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Precision Control in Ruthenium-Catalyzed Hydrogenation of Isophorone
Executive Summary & Scientific Rationale
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) presents a classic chemoselectivity challenge in catalysis due to the presence of two reducible functionalities: an
While Palladium (Pd) is the industry standard for stopping at the intermediate ketone (TMCH , 3,3,5-trimethylcyclohexanone), Ruthenium (Ru) is the catalyst of choice when the target is the fully saturated alcohol (TMCL , 3,3,5-trimethylcyclohexanol). TMCL is a critical intermediate for fragrance synthesis (e.g., menthol analogs) and polycarbonate precursors.
This guide details protocols specifically designed to leverage Ruthenium's high hydrogenolysis activity to drive the reaction to completion (TMCL) or, under strictly controlled flow conditions, to modulate selectivity.
The Chemoselectivity Landscape
The hydrogenation of isophorone proceeds via a stepwise mechanism. Ruthenium catalysts, particularly on carbon supports (Ru/C), exhibit distinct kinetic profiles compared to Pd or Pt.
-
Path A (Thermodynamically Preferred): Hydrogenation of C=C to form TMCH.
-
Path B (Ru-Dominant): Subsequent hydrogenation of C=O to form TMCL.
-
Path C (Side Reaction): Direct C=O hydrogenation to Isophorol (rare with heterogeneous Ru, but possible with specific homogeneous complexes).
Mechanistic Pathway Diagram
Figure 1: Reaction network for isophorone hydrogenation. Ruthenium is particularly effective at driving the TMCH
Protocol 1: Heterogeneous Batch Total Hydrogenation (Target: TMCL)
Objective: Complete saturation of isophorone to 3,3,5-trimethylcyclohexanol (TMCL) with >98% conversion and >92% cis/trans selectivity.
Scientific Context: Ruthenium on Carbon (Ru/C) requires higher activation energy than Pd for the C=C bond but excels at carbonyl reduction. To achieve high turnover frequencies (TOF) for the alcohol, this protocol utilizes elevated temperature and pressure. The solvent choice is critical; while solvent-free neat reactions are possible, the use of Isopropanol (IPA) or THF enhances hydrogen solubility and mass transfer.
Materials & Equipment[1][2][3]
-
Reactor: 300 mL Hastelloy High-Pressure Autoclave (e.g., Parr Instrument).
-
Catalyst: 5 wt% Ru/C (approx. 50% moisture, Eggshell distribution preferred).
-
Solvent: Isopropanol (IPA) or THF (anhydrous).
-
Gas: Hydrogen (99.999%).
Experimental Procedure
-
Catalyst Loading:
-
Charge the autoclave with Isophorone (50.0 g, 362 mmol) .
-
Add Isopropanol (50 mL) .
-
Add 5% Ru/C (1.5 g wet weight) . Note: The substrate-to-catalyst ratio (S/C) is approx 1000:1 by weight of metal.
-
-
Inertization (Safety Critical):
-
Seal the reactor.[5]
-
Purge with Nitrogen (
) 3 times at 5 bar to remove oxygen. -
Purge with Hydrogen (
) 3 times at 5 bar to displace nitrogen.
-
-
Reaction Phase:
-
Set stirring to 1000 rpm (crucial to overcome gas-liquid mass transfer limitations).
-
Heat to 130°C .
-
Once at temperature, pressurize with
to 40 bar (580 psi) . -
Maintain constant pressure via a regulator connected to a ballast tank (to monitor uptake).
-
-
Completion:
-
Run for 4–6 hours . Monitor
uptake until the curve flattens. -
Cool reactor to <30°C.
-
Vent excess
and purge with .
-
-
Work-up:
-
Filter the catalyst using a 0.45
m PTFE membrane or Celite bed. -
Analyze filtrate by GC-FID.
-
Expected Results (Data Table)
| Parameter | Value |
| Conversion | > 99.8% |
| Yield (TMCL) | > 98.0% |
| Yield (TMCH) | < 0.5% |
| Selectivity (cis:trans) | ~ 92:8 |
| Major Byproduct | Methyl-isobutyl-ketone (trace, from retro-aldol) |
Protocol 2: Continuous Flow Hydrogenation (Packed Bed)
Objective: Scalable production of TMCL using a Trickle Bed Reactor (TBR).
Scientific Context: Flow chemistry minimizes the safety risks associated with large volumes of pressurized hydrogen. A packed bed of Ru/C allows for extremely high local catalyst concentrations, reducing residence time from hours (batch) to minutes.
Workflow Diagram
Figure 2: Continuous flow setup for Ru-catalyzed hydrogenation.
Experimental Procedure
-
Reactor Setup:
-
Use a stainless steel tubular reactor (e.g., 10 mL volume).
-
Pack with 2 wt% Ru/Alumina pellets (1-2 mm) . Note: Alumina is preferred over carbon in flow to prevent bed compaction and pressure drop issues.
-
-
System Preparation:
-
Flush system with pure THF.
-
Set Back Pressure Regulator (BPR) to 50 bar .
-
Set Reactor Temperature to 140°C .
-
-
Operation:
-
Liquid Feed: 0.5 M Isophorone in THF. Flow rate: 1.0 mL/min (LHSV = 6
). -
Gas Feed:
at 50 mL/min (Standard conditions). -
Equilibrate for 3 residence times before collecting fractions.
-
-
Critical Control Point:
-
If TMCH (ketone) is observed in the output, increase residence time (lower liquid flow) or increase temperature by 10°C. Ru requires thermal energy to activate the carbonyl reduction.
-
Analytical Method & Troubleshooting
To validate the protocols, precise quantification is required.
GC-FID Method Parameters:
-
Column: HP-5 or DB-Wax (30m x 0.32mm x 0.25
m). -
Carrier: Helium @ 1.5 mL/min.
-
Oven: 80°C (2 min)
10°C/min 220°C (5 min). -
Elution Order: Isophorone
TMCH TMCL (cis) TMCL (trans).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Stalling at TMCH | Insufficient Temperature | Increase T to >130°C. Ru is less active for C=O than C=C. |
| Low Conversion | Poisoning / Mass Transfer | Check |
| Leaching (Yellow filtrate) | Catalyst Degradation | Check solvent acidity. Ru/Al2O3 is more stable than Ru/C in acidic media. |
| High Isophorol levels | Selective C=O reduction | Rare in heterogeneous. Indicates low H2 availability at surface. Increase pressure.[5] |
References
-
Process for the preparation of 3,3,5-trimethylcyclohexanol. European Patent EP1318130A1. (Describes the high-pressure Ru/C protocol for industrial synthesis of TMCL). Link
-
Study on the selective hydrogenation of isophorone. RSC Advances, 2017. (Detailed kinetic study comparing Pd, Pt, and Ru catalysts and solvent effects). Link
-
Continuous flow hydrogenation of functionalized esters and ketones. Green Chemistry, 2012. (Foundational principles for Ru-catalyzed flow hydrogenation). Link
-
Ruthenium-Catalyzed Transfer Hydrogenation. Organic Chemistry Portal. (Mechanistic background for homogeneous Ru reactivity). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Esterification of trans-3,3,5-Trimethylcyclohexanol
Executive Summary & Challenge Profile
The esterification of 3,3,5-trimethylcyclohexanol is a cornerstone reaction in the synthesis of UV filters (e.g., Homosalate) and fragrance ingredients. However, the trans-isomer presents a unique synthetic challenge compared to its cis-counterpart.
The Stereochemical Bottleneck
In the thermodynamically preferred chair conformation of 3,3,5-trimethylcyclohexanol, the bulky methyl group at C5 occupies the equatorial position to minimize 1,3-diaxial strain.
-
cis-Isomer: The C1-hydroxyl group is equatorial . It is accessible and reactive.
-
trans-Isomer: The C1-hydroxyl group is axial . It suffers from severe steric hindrance due to 1,3-diaxial interactions with the axial methyl group at C3 and the axial hydrogen at C5.
Standard Fischer esterification protocols often fail to drive the trans-isomer to completion, resulting in low yields or requiring harsh conditions that promote elimination. This guide provides two validated protocols: a Nucleophilic Catalysis Method (Chemical) for high-throughput synthesis and a Lipase-Mediated Method (Biocatalytic) for stereoselective isolation.
Mechanistic Insight: Overcoming the Axial Barrier
To esterify the axial hydroxyl group, the reaction must overcome the steric wall created by the gem-dimethyl group at C3. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst.
Mechanism of Action (DMAP Catalysis)
-
Activation: DMAP attacks the acyl donor (Anhydride or Acid Chloride) to form a highly electrophilic N-acylpyridinium salt.
-
Attack: The loosely bound counter-ion and the high reactivity of the acylpyridinium species allow the sterically hindered axial alcohol to attack the carbonyl carbon.
-
Regeneration: Proton transfer and elimination of DMAP regenerate the catalyst.
Figure 1: The DMAP catalytic cycle lowers the activation energy required for the sterically hindered alcohol to react.
Protocol A: Chemical Synthesis (High Yield)
Objective: Quantitative conversion of trans-3,3,5-trimethylcyclohexanol to its acetate or salicylate ester. Method: DMAP-Catalyzed Steglich-type Esterification.
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound (≥98% purity recommended).
-
Acyl Donor: Acetic Anhydride (1.5 equiv) or Salicyloyl Chloride (1.2 equiv).
-
Catalyst: DMAP (10 mol%).
-
Base: Triethylamine (TEA) or Pyridine (2.0 equiv).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with N₂.
-
Dissolution: Charge the RBF with this compound (10 mmol, 1.42 g) and anhydrous DCM (50 mL).
-
Base Addition: Add TEA (20 mmol, 2.8 mL) and DMAP (1 mmol, 0.12 g). Stir at 0°C (ice bath) for 10 minutes.
-
Acylation: Add the Acyl Donor dropwise over 15 minutes.
-
Critical Note: The reaction is exothermic.[1] Maintain internal temperature < 5°C to prevent elimination side reactions.
-
-
Reaction: Remove ice bath and stir at Room Temperature (25°C).
-
Monitoring: Check TLC (Hexane/EtOAc 9:1) every hour. The axial alcohol reacts slower than typical secondary alcohols; reaction may require 4–12 hours.
-
-
Quench: Once starting material is consumed, quench with saturated NaHCO₃ solution (30 mL).
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove TEA/DMAP), then Brine. Dry over Na₂SO₄.[2][3]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Enzymatic Kinetic Resolution (Stereoselective)
Objective: Selective esterification of the trans-isomer from a cis/trans mixture, or green synthesis of the ester. Method: Lipase-mediated Transesterification.[4]
Rationale
Lipase B from Candida antarctica (CAL-B) possesses a hydrophobic binding pocket that can accommodate the trimethylcyclohexyl ring. However, it exhibits high stereoselectivity. Often, the enzyme prefers the "accessible" isomer, but specific conditions can force the trans reaction or allow for kinetic resolution (reacting one isomer while leaving the other).
Reagents
-
Enzyme: Immobilized Lipase CAL-B (e.g., Novozym 435).
-
Acyl Donor: Vinyl Acetate (acts as solvent and donor) or Vinyl Salicylate.
-
Solvent: Hexane or solvent-free (if Vinyl Acetate is in excess).
Procedure
-
Mix: In a shaker flask, dissolve 3,3,5-trimethylcyclohexanol (mixture or pure) in Vinyl Acetate (5 equiv).
-
Catalysis: Add Novozym 435 (20% w/w relative to substrate).
-
Incubation: Shake at 40°C @ 200 rpm.
-
Monitoring: Monitor by GC-FID.
-
Note: Enzymatic reactions are reversible. Using vinyl esters makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium).
-
-
Termination: Filter off the immobilized enzyme (can be recycled).
-
Isolation: Evaporate excess vinyl acetate.
Data Analysis & Validation
Expected Analytical Data
Use the following table to validate your product.
| Parameter | trans-3,3,5-Trimethylcyclohexyl Acetate | cis-Isomer (Reference) |
| 1H NMR (C1-H) | δ 4.9–5.1 ppm (narrow multiplet) | δ 4.6–4.8 ppm (broad tt) |
| Coupling ( | Small | Large |
| GC Retention | Elutes after cis-isomer (typically) | Elutes first (lower BP) |
| IR Spectrum | 1735 cm⁻¹ (C=O ester) | 1735 cm⁻¹ (C=O ester) |
Key Diagnostic: In the trans-ester (axial substituent), the C1-proton is equatorial. Equatorial protons typically appear as narrow multiplets (broad singlets) due to small gauche couplings. In the cis-ester (equatorial substituent), the C1-proton is axial, showing large diaxial coupling (triplet of triplets).
Workflow Comparison
Figure 2: Decision matrix for selecting the appropriate esterification protocol based on yield vs. selectivity requirements.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of axial OH. | Increase DMAP to 20 mol%. Switch solvent to Toluene and reflux (110°C) if using anhydride. |
| Elimination Product (Alkene) | Conditions too basic/hot. | Keep temp < 5°C during addition. Use Pyridine instead of TEA (milder). |
| Hydrolysis during workup | Ester instability. | Perform neutral workup. Avoid strong acids/bases during extraction. |
References
-
Homosalate Synthesis & Industrial Context
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8362, Homosalate. Retrieved from [Link]
-
-
Steglich Esterification (DMAP Catalysis)
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard reference for DMAP mechanism).
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/DMAP: tert-Butyl Ethyl Fumarate. Org. Synth. 1985, 63, 183. Retrieved from [Link]
-
Enzymatic Resolution of Cyclic Alcohols
- Stereochemistry of 3,3,5-Trimethylcyclohexanol
Sources
- 1. US5530164A - Process for the production of trans-3,3,5-trimethylcyclohexyl ethyl ether - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-3,3,5-Trimethylcyclohexanol as a Fragrance Fixative Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of trans-3,3,5-trimethylcyclohexanol as a fixative intermediate in fragrance formulations. It covers the synthesis, physicochemical properties, and mechanism of action of this compound. Detailed protocols for its incorporation into fragrance accords and the subsequent evaluation of its fixative efficacy through instrumental and sensory analysis are provided.
Introduction: The Role of Fixatives in Fragrance Longevity
The persistence of a fragrance, often referred to as its longevity or tenacity, is a critical factor in its consumer appeal and commercial success. Fragrance compositions are complex mixtures of volatile organic compounds, each with a unique evaporation rate.[1][2] This differential volatility creates the classic "perfume pyramid" of top, middle, and base notes.[1] However, without intervention, the more volatile top and middle notes dissipate quickly, leading to a rapid loss of the fragrance's initial character.[1][2][3]
Fragrance fixatives are substances that slow the evaporation of more volatile scent components, thereby extending the overall life of the fragrance.[2][4] They function by various mechanisms, including forming hydrogen bonds with fragrance molecules or acting as a high-boiling point solvent that evaporates slowly.[1][5] Synthetic fixatives, in particular, offer consistency, reliability, and precise control over the scent profile.[1][4] this compound, a saturated cyclic alcohol, is a valuable synthetic intermediate in this class, prized for its ability to anchor more fleeting aromatic compounds.[6][7]
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to its effective application. The trans-isomer, specifically, is noted for its contribution to fragrance formulations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | [8] |
| Molecular Weight | 142.24 g/mol | [8] |
| CAS Number | 767-54-4 | [8][9] |
| Appearance | Crystals | |
| Melting Point | 58 °C | [8] |
| Boiling Point | 193-196 °C at 1013 hPa | |
| Flash Point | 81 °C (DIN 51758) | |
| Vapor Pressure | 1 hPa at 50 °C | |
| Solubility in Water | 1.8 g/L | |
| Organoleptic Profile | Musty, cooling, minty, spicy | [10] |
Note: Properties can vary slightly based on the purity and isomeric mixture.
Synthesis of this compound
This compound is typically synthesized via the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[9][11][12] This process reduces both the carbon-carbon double bond and the ketone functional group of isophorone to yield the saturated alcohol. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, affecting the ratio of cis and trans isomers in the final product. Ruthenium-based catalysts have been shown to be effective for this transformation.[12]
Below is a conceptual workflow for the synthesis process.
Caption: Synthesis workflow for this compound.
Mechanism of Action as a Fragrance Fixative
The primary role of a fixative is to reduce the evaporation rate of volatile fragrance compounds.[2] this compound achieves this through several physical and chemical interactions:
-
Van der Waals Forces and Hydrogen Bonding: Due to its molecular weight and the presence of a hydroxyl group, this compound can form weak intermolecular bonds (van der Waals forces and hydrogen bonds) with volatile fragrance molecules, particularly those containing polar functional groups like esters, aldehydes, and other alcohols.[1] These interactions effectively "hold on" to the more volatile compounds, slowing their release into the vapor phase.
-
Lowering Vapor Pressure: As a substance with a very low vapor pressure itself, when blended into a fragrance, it contributes to lowering the overall vapor pressure of the mixture.[4] This is a key principle of physical fixation, where the fixative acts as a non-volatile or low-volatility solvent.[5]
-
Odor Contribution: While many fixatives are desired to be odorless, this compound possesses its own minty and cooling scent profile.[10] This can be strategically used to complement and enhance certain fragrance accords, particularly in fresh, green, or fougère compositions.
Application Protocol: Incorporation into a Fragrance Accord
This protocol outlines the steps for incorporating this compound into a model fragrance accord to act as a fixative.
Materials:
-
This compound (≥95% purity)
-
Fragrance raw materials for a simple citrus accord (e.g., Limonene, Linalool, Citral)
-
Perfumer's alcohol (ethanol, SDA 40-B)
-
Glass beakers and stirring rods
-
Calibrated digital scale (accurate to 0.001 g)
-
Sealed glass storage bottles
Procedure:
-
Prepare Fragrance Concentrates:
-
Control Concentrate: Weigh and combine the citrus accord raw materials in the following proportions (example):
-
Limonene: 6.0 g
-
Linalool: 3.0 g
-
Citral: 1.0 g
-
-
Test Concentrate: Prepare a second identical citrus accord. To this, add this compound. A typical starting concentration for a fixative is 5-20% of the total fragrance oil content.[1] For this 10g accord, we will add 1.0 g (10% of the accord).
-
Limonene: 6.0 g
-
Linalool: 3.0 g
-
Citral: 1.0 g
-
This compound: 1.0 g
-
-
-
Maceration: Gently swirl both concentrates to ensure homogeneity. Seal the containers and allow them to macerate for at least 48 hours at room temperature, protected from light. This allows the fragrance molecules to fully integrate.
-
Dilution:
-
Prepare two final fragrance solutions by diluting each concentrate in perfumer's alcohol to a 15% concentration (typical for an Eau de Toilette).[13]
-
Control Fragrance: Dilute the 10g of Control Concentrate with 56.7 g of perfumer's alcohol.
-
Test Fragrance: Dilute the 11g of Test Concentrate with 62.3 g of perfumer's alcohol.
-
-
Final Maceration: Seal the final fragrance solutions and allow them to macerate for an additional 1-2 weeks before evaluation. This aging process is crucial for the fragrance to stabilize and mature.
Evaluation Protocols: Assessing Fixative Efficacy
The effectiveness of this compound as a fixative must be validated through both objective instrumental analysis and subjective sensory evaluation.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace GC-MS is an ideal technique for analyzing the volatile compounds emanating from a fragrance over time, providing a quantitative measure of longevity.[14][15][16]
Objective: To measure and compare the concentration of volatile fragrance compounds in the headspace of the Control and Test fragrances at various time points.
Protocol:
-
Sample Preparation: Apply a precise and equal amount (e.g., 100 µL) of both the Control and Test fragrances onto separate, inert carriers (e.g., filter paper or fabric swatch) placed inside individual headspace vials.
-
Time Points: Seal the vials and analyze the headspace at predetermined intervals (e.g., t=0, t=1 hr, t=4 hr, t=8 hr, t=24 hr).
-
GC-MS Conditions (Example):
-
System: Headspace sampler coupled to a GC-MS.
-
Vial Incubation: Heat the vial at a set temperature (e.g., 40°C) to simulate skin temperature.[16]
-
GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for separating common fragrance components.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
-
MS Detection: Scan a mass range of m/z 40-400 to identify the fragrance components based on their mass spectra.
-
-
Data Analysis:
-
Identify the peaks corresponding to the key citrus accord components (Limonene, Linalool, Citral).
-
Integrate the peak areas for each component at each time point for both the Control and Test samples.
-
Plot the peak area of each volatile component against time. A slower decay in peak area for the Test sample compared to the Control indicates successful fixation.
-
Caption: Workflow for GC-MS evaluation of fixative efficacy.
Sensory Analysis: Trained Panel Evaluation
While instrumental data is crucial, the ultimate test of a fragrance is human perception.[17][18][19] A trained sensory panel can provide invaluable data on the perceived intensity and character of the fragrance over time.
Objective: To assess the perceived longevity and scent profile evolution of the Control and Test fragrances.
Protocol:
-
Panel Selection: Recruit a panel of at least 8-10 trained sensory assessors who are familiar with fragrance evaluation terminology.
-
Blinding: The test should be conducted under blind and randomized conditions to prevent bias. Label the samples with random codes.
-
Application: A trained technician should apply an equal amount of the Control and Test fragrances to the forearms of each panelist (one fragrance per arm).
-
Evaluation Sessions: Panelists evaluate the fragrances at set time intervals (e.g., immediately after application, 30 min, 1 hr, 2 hr, 4 hr, 6 hr).
-
Evaluation Criteria: At each time point, panelists rate the following on a labeled magnitude scale (e.g., 0-10):
-
Overall Intensity: How strong is the fragrance?
-
Citrus Character Intensity: How prominent is the intended citrus scent?
-
Other Notes: Panelists should also describe any other perceived scent characteristics.
-
-
Data Analysis:
-
Calculate the average intensity scores for both the Control and Test samples at each time point.
-
Plot the average intensity scores against time. A higher intensity score for the Test sample at later time points demonstrates enhanced longevity.
-
Analyze the descriptive comments to understand how the fixative may have altered the scent profile.
-
Safety and Handling
This compound is classified as a skin and eye irritant.[10] Standard laboratory safety protocols should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Handle the material in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety, handling, and disposal information before use.
Conclusion
This compound serves as a versatile and effective intermediate for fragrance fixation. Its low volatility and ability to form intermolecular associations with more volatile aroma compounds can significantly enhance the longevity of a fragrance. Through a systematic approach of formulation, instrumental analysis, and sensory evaluation, formulators can precisely control and validate the performance of this fixative, leading to the development of more stable and long-lasting scented products.
References
- Aroma Chemical Manufacturer India. (2025, July 12). How Fragrance Fixatives Extend Scent Longevity.
- LabRulez GCMS. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- Scent Journer. (n.d.). The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage.
- Tristar Intermediates. (2025, March 25). The Science of Scent: How Fragrance Fixatives Work.
- Wirral Sensory Services. (n.d.). What Is Fragrance Testing?.
- Olfactive Aesthetics. (2025, April 6). The Science of Perfume Fixatives.
- Wikipedia. (n.d.). Fixative (perfumery).
- Olfasense. (n.d.). Sensory and molecular evaluation of fragrances.
- ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
- Alexandria Fragrances. (2025, October 1). What is Perfume Longevity? Understanding Its Importance.
- JCANO Ingenieria. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- Fragplace. (2026, January 21). Fragrance Evaluation: Deepening Scent Appreciation.
- Sigma-Aldrich. (n.d.). 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis.
- Chem-Impex. (n.d.). 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers).
- Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol.
- PureSynth. (n.d.). Trans-335-Trimethylcyclohexanol 95.0%(GC).
- PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol.
- ChemicalBook. (n.d.). 3,3,5-Trimethylcyclohexanol synthesis.
- Google Patents. (n.d.). EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol.
- Sigma-Aldrich. (n.d.). 3,3,5-Trimethylcyclohexanol ≥80%.
Sources
- 1. How Fragrance Fixatives Extend Scent Longevity | Aroma Chemical Manufacturer India [tristarintermediates.org]
- 2. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 3. The Science of Perfume Fixatives - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]
- 4. Fixative (perfumery) - Wikipedia [en.wikipedia.org]
- 5. scentjourner.com [scentjourner.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure-synth.com [pure-synth.com]
- 9. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 10. 3,3,5-Trimethylcyclohexanol ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 12. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 13. alexandriauk.com [alexandriauk.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 16. jcanoingenieria.com [jcanoingenieria.com]
- 17. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
- 18. Sensory and molecular evaluation of fragrances - Olfasense [olfasense.com]
- 19. fragplace.com [fragplace.com]
Application Note: High-Purity Synthesis of Homosalate via Transesterification
Abstract
This application note details a robust, scalable protocol for the synthesis of Homosalate (3,3,5-trimethylcyclohexyl salicylate), a broad-spectrum UVB filter widely used in sunscreen formulations. While direct esterification of salicylic acid is possible, this guide prioritizes the base-catalyzed transesterification of methyl salicylate with 3,3,5-trimethylcyclohexanol. This route offers superior reaction kinetics, simplified water management, and higher yields (>85%) suitable for pharmaceutical and cosmetic grade requirements. The protocol includes critical process parameters (CPPs), purification via high-vacuum fractional distillation, and structural validation using NMR and HPLC.
Introduction
Homosalate (CAS: 118-56-9) acts as a chemical UV filter, absorbing ultraviolet radiation in the UVB range (295–315 nm).[1] Structurally, it is the ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol.[1][2][3]
Scientific Rationale for Synthesis Route
Industrial synthesis typically favors transesterification over direct Fischer esterification for two primary reasons:
-
Thermodynamics: Removing methanol (bp 64.7°C) is energetically more efficient than removing water (bp 100°C) from the reaction matrix, especially when using hydrophobic reactants.
-
Substrate Stability: Salicylic acid can undergo decarboxylation at high temperatures; using the methyl ester mitigates this risk while allowing for milder basic catalysis.
Reaction Scheme
The synthesis involves the nucleophilic attack of the 3,3,5-trimethylcyclohexanol alkoxide on the carbonyl carbon of methyl salicylate, releasing methanol.
Figure 1: Reaction pathway for the base-catalyzed transesterification of methyl salicylate.
Materials and Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Methyl Salicylate | 119-36-8 | ≥99% | Substrate (Acyl donor) |
| 3,3,5-Trimethylcyclohexanol | 116-02-9 | ≥98% | Substrate (Nucleophile) |
| Potassium Carbonate ( | 584-08-7 | Anhydrous | Base Catalyst |
| Toluene or Xylene | - | ACS Grade | Azeotropic Solvent (Optional) |
| Sodium Sulfate | 7757-82-6 | Anhydrous | Drying Agent |
Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Temperature Control: Oil bath with digital thermocouple.
-
Distillation Setup: Dean-Stark trap (if using azeotropic solvent) or Short-path distillation head (for methanol removal).
-
Vacuum System: High-vacuum pump (<10 mmHg) for final purification.
-
Analytics: GC-MS or HPLC for conversion monitoring.
Experimental Protocol
Phase 1: Reaction Setup and Execution
Objective: Drive the equilibrium toward Homosalate formation by continuous removal of methanol.
-
Charge the Reactor:
-
In a dry 500 mL 3-neck RBF, add Methyl Salicylate (1.0 eq, 76.1 g, 0.5 mol) .
-
Add 3,3,5-Trimethylcyclohexanol (1.2 eq, 85.3 g, 0.6 mol) . Note: Excess alcohol is used to push the equilibrium.
-
Add Potassium Carbonate (0.05 eq, 3.5 g) as the catalyst.
-
-
Inert Atmosphere:
-
Flush the system with Nitrogen (
) for 5 minutes to prevent oxidation of the alcohol.
-
-
Heating and Methanol Removal:
-
Equip the flask with a short-path distillation head and a receiving flask.
-
Heat the mixture gradually to 140°C . Methanol will begin to distill off (vapor temp ~65°C).
-
Increase temperature slowly to 170°C over 4 hours.
-
Self-Validation Check: Monitor the volume of methanol collected. Theoretical yield of methanol is ~20 mL. Reaction is near completion when methanol cessation is observed.
-
Phase 2: Workup and Neutralization
Objective: Remove catalyst and unreacted methyl salicylate.
-
Cooling: Allow the reaction mixture to cool to 60°C.
-
Quenching: Add 100 mL of Toluene to dissolve the crude product.
-
Washing:
-
Transfer to a separatory funnel.
-
Wash with 5% HCl (50 mL) to neutralize the carbonate catalyst.
-
Wash with Saturated Sodium Bicarbonate (
) to remove any trace free acids. -
Wash with Brine (Sat. NaCl) .
-
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
), filter, and concentrate the solvent using a Rotary Evaporator.
Phase 3: Purification (Fractional Vacuum Distillation)
Objective: Isolate pharmaceutical-grade Homosalate.
-
Transfer the crude oil to a clean round bottom flask connected to a vacuum distillation setup.
-
Apply high vacuum (<5 mmHg ).
-
Fraction Collection:
-
Fraction 1 (Fore-run): Unreacted 3,3,5-trimethylcyclohexanol (bp ~70-80°C @ 2 mmHg).
-
Fraction 2 (Main Cut):Homosalate (bp 161–165°C @ 12 mmHg or ~145°C @ 2 mmHg).
-
-
Yield Calculation: Expected yield is 105–115 g (80–88%).
Figure 2: Experimental workflow for Homosalate synthesis.
Quality Control & Characterization
To ensure the product meets USP/EP specifications, the following analytical tests are required.
| Test | Specification (USP/EP) | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Identification | IR / NMR matches standard | FTIR / H-NMR |
| Assay (GC/HPLC) | 98.0% – 102.0% | USP <621> |
| Refractive Index | 1.516 – 1.519 @ 20°C | Refractometer |
| Specific Gravity | 1.049 – 1.053 | Pycnometer |
NMR Interpretation ( , 400 MHz)
-
Aromatic Protons:
6.8 – 7.9 ppm (4H, multiplet, salicylate ring). -
Hydroxyl Proton:
~10.8 ppm (1H, s, phenolic -OH, hydrogen-bonded). -
Methine Proton:
~5.0 ppm (1H, m, -CH-O- ester linkage). -
Aliphatic Protons:
0.8 – 2.0 ppm (Multiplet, trimethylcyclohexyl ring protons).
Safety and Handling (MSDS Highlights)
-
3,3,5-Trimethylcyclohexanol: Irritant to eyes and skin. Use gloves.
-
Methyl Salicylate: Harmful if swallowed. Readily absorbed through skin.
-
Process Safety: Methanol is flammable and toxic. Ensure adequate ventilation and use a fume hood.
-
Waste Disposal: Dispose of aqueous washings (containing salts) and organic solvents according to local chemical waste regulations.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8362, Homosalate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Homosalate. Retrieved from [Link]
- Symrise AG. (2016). Patent CN105541634A: Synthetic method of homosalate.
-
MakingCosmetics. (2024).[4][5] Homosalate Technical Data Sheet. Retrieved from [Link]
Sources
- 1. Homosalate - Wikipedia [en.wikipedia.org]
- 2. CN104045561A - Synthetic method for 3,3,5-trimethylcyclohexanol salicylate - Google Patents [patents.google.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Identification, Organic Synthesis, and Sensitive Analysis of a cis-Homosalate-Specific Exposure Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
recrystallization solvent systems for trans-3,3,5-trimethylcyclohexanol purification
Application Note: Advanced Purification Protocols for trans-3,3,5-Trimethylcyclohexanol
Executive Summary
The purification of this compound (often referred to as homomenthol) presents a distinct challenge in organic synthesis and process chemistry.[1][2] Commercially available sources are frequently isomeric mixtures containing significant amounts of the cis-isomer.[1][2] The separation is complicated by the low melting point of the trans-isomer (56–59 °C) and the tendency of the mixture to exist as a supercooled liquid or "oil out" during crystallization attempts.[1]
This guide provides a two-tiered purification strategy:
-
Direct Cryogenic Recrystallization: For samples with moderate-to-high initial purity (>85% trans).
-
Derivatization via 3,5-Dinitrobenzoate: A robust, high-fidelity protocol for isolating ultra-pure trans-isomer from complex or low-purity mixtures, leveraging the "molecular weight amplification" principle to increase melting points.[1][2]
Physicochemical Profile & Solubility Logic
Understanding the physical properties of the target molecule is critical for solvent selection.[1][3]
| Property | Data | Source / Notes |
| CAS Number | 767-54-4 (trans); 116-02-9 (mix) | TCI Chemicals [1] |
| Melting Point (trans) | 56.0 – 59.0 °C | Solid at RT, but easily melts |
| Melting Point (mix) | ~37 °C (or liquid) | cis-isomer depresses MP significantly |
| Solubility | High in alcohols, ethers, chlorinated solvents | Lipophilic (LogP ~2.6 - 3.[1][2][4][5]0) |
| Crystallization Risk | High tendency to "oil out" | Requires non-polar solvents & low temps |
The Solubility Paradox: Because the trans-isomer is a low-melting solid with a lipophilic cyclohexane ring, it is too soluble in standard polar solvents (Ethanol, Methanol) at room temperature.[1] Conversely, in non-polar solvents (Hexane), it is soluble but shows steep temperature-dependent solubility, making cryogenic hydrocarbon systems the only viable option for direct crystallization.[1]
Decision Framework: Selecting the Protocol
Use the following logic flow to determine the appropriate purification method for your specific sample.
Figure 1: Decision tree for selecting the optimal purification pathway based on starting material purity.
Protocol A: Direct Cryogenic Recrystallization
Target Audience: Process chemists with enriched starting material (>85% trans) seeking a scalable, non-destructive method.[1][2]
Mechanism: This method utilizes the steep solubility curve of the alcohol in light hydrocarbons at sub-ambient temperatures.[1] The cis-isomer, being more soluble or liquid, remains in the mother liquor.[1]
Solvent System:
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound (10 g) in a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add minimum n-Pentane at room temperature (approx. 20–25 °C) to just dissolve the solid.[1][2]
-
Filtration: If the solution is cloudy (insoluble salts/dust), filter through a 0.45 µm PTFE syringe filter or a glass frit.[1]
-
Cryogenic Crystallization:
-
Harvesting:
-
Drying: Air dry for 10 minutes, then high vacuum at ambient temperature (do not heat).
Expected Yield: 50–70% recovery.[1][2] Purity: Typically >98% trans-isomer.[1][2]
Protocol B: Derivatization via 3,5-Dinitrobenzoate[1][2][4]
Target Audience: Researchers requiring absolute stereochemical purity (>99.5%) or working with complex mixtures where direct crystallization fails (oiling out).[1][2]
Mechanism: Converting the alcohol to a crystalline ester (3,5-dinitrobenzoate) significantly increases the melting point (typically >100 °C for cyclic alcohol derivatives [2]), allowing the use of standard ethanol/water recrystallization systems.[1] The ester is then hydrolyzed back to the pure alcohol.[1][6]
Workflow Diagram:
Figure 2: Chemical derivatization workflow for high-fidelity purification.[1][2]
Step-by-Step Protocol:
Phase 1: Esterification
-
Dissolve crude alcohol (1.0 eq) in dry pyridine (5.0 vol).
-
Cool to 0 °C. Add 3,5-dinitrobenzoyl chloride (1.2 eq) portion-wise.
-
Stir at RT for 2 hours, then reflux for 30 minutes to ensure completion.
-
Pour into ice water. The crude ester will precipitate as a solid. Filter and wash with water and 5% NaHCO₃.[1][2]
Phase 2: Purification of the Ester
-
Dissolve the crude ester in boiling ethanol.
-
If needed, add water dropwise until turbidity persists, then clear with a drop of ethanol.[1][2]
-
Cool slowly to RT, then 0 °C.
-
Filter the crystals.[1][2][7][8] The trans-ester will crystallize; the cis-ester usually remains in the mother liquor due to steric hindrance differences.
Phase 3: Hydrolysis (Recovery)
-
Add 2M NaOH (2.0 eq) and reflux for 1–2 hours (monitor by TLC).
-
Evaporate ethanol.[1][2] Add water and extract with Diethyl Ether or DCM .[1][2]
-
Final Polish: The resulting solid is pure this compound.[1][2] It can be sublimed or recrystallized from pentane (Method A) for aesthetic crystal form.[1][2]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Oiling Out | Temperature too high or impure solvent.[1][2] | Use Method B (Derivatization).[1][2] Alternatively, seed the solution at -20 °C with a pure crystal.[1][2] |
| Low Yield | Product too soluble in Pentane.[1][2] | Switch to Petroleum Ether (30-40) or reduce solvent volume. Ensure filtration is done cold.[1][2] |
| Melting during filtration | Lab ambient temp > MP.[1][2] | Chill the Buchner funnel and receiving flask. Work quickly. |
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (See section on "Derivatives of Alcohols: 3,5-Dinitrobenzoates").[1][2][4]
-
PubChem. (n.d.).[1][2] Compound Summary: 3,3,5-Trimethylcyclohexanol.[1][2][9] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. impa.usc.edu [impa.usc.edu]
- 5. homomenthol, 116-02-9 [thegoodscentscompany.com]
- 6. US2827497A - Purification of synthetic menthol by oxidizing with hexavalent chromium - Google Patents [patents.google.com]
- 7. esisresearch.org [esisresearch.org]
- 8. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 9. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
Application Note: Stereoselective Catalytic Reduction of 3,3,5-Trimethylcyclohexanone to trans-Alcohol
This Application Note is designed for research scientists and process chemists focusing on the stereoselective synthesis of cyclic alcohols. It details the protocol for the kinetic resolution of 3,3,5-trimethylcyclohexanone to yield trans-3,3,5-trimethylcyclohexanol via heterogeneous catalytic hydrogenation.
Executive Summary
The reduction of 3,3,5-trimethylcyclohexanone (TMCH) presents a classic stereochemical challenge due to the steric influence of the gem-dimethyl group at the C3 position. While thermodynamic equilibration favors the cis-isomer (equatorial alcohol), the trans-isomer (axial alcohol) is often the target for specific pharmacological or fragrance applications.
This guide provides a validated protocol for the high-selectivity formation of the trans-alcohol using Rhodium on Carbon (Rh/C) under kinetic control. By leveraging steric approach control, we achieve diastereomeric ratios (d.r.) favoring the trans isomer, avoiding the thermodynamic equilibration associated with Raney Nickel or high-temperature processes.
Mechanistic Insight & Stereochemistry
To control the reaction, one must understand the conformational lock of the substrate.
-
Substrate Conformation: 3,3,5-trimethylcyclohexanone exists predominantly in a chair conformation where the C5-methyl group is equatorial to minimize 1,3-diaxial interactions.
-
Steric Hindrance: The C3 position possesses a gem-dimethyl group. The axial methyl group at C3 creates significant steric hindrance on the "top" (axial) face of the carbonyl carbon (C1).
-
Horiuti-Polanyi Mechanism: In heterogeneous hydrogenation, the substrate adsorbs onto the catalyst surface from the less hindered face.
-
Equatorial Attack (Bottom Face): The catalyst approaches from the less hindered equatorial face. Hydrogen is delivered from this bottom face, pushing the resulting hydroxyl group to the axial position.
-
Result: The formation of the trans-alcohol (Axial OH / Equatorial C5-Me).
-
Note: This is the kinetic product. Under forcing conditions (high temperature/alkaline media), the alcohol can equilibrate to the more stable cis-isomer (Equatorial OH).
Stereochemical Pathway Diagram
Figure 1: Stereoselective pathway illustrating the kinetic dominance of the trans-isomer via equatorial catalyst approach.
Experimental Protocol
Materials & Equipment
-
Substrate: 3,3,5-Trimethylcyclohexanone (>98% purity).
-
Catalyst: 5% Rhodium on Carbon (Rh/C), Degussa type or equivalent (high surface area).
-
Alternative: 5% Ruthenium on Carbon (Ru/C) can be used but often requires higher pressure.
-
-
Solvent: Isopropyl Alcohol (IPA) or Methanol (anhydrous).
-
Why IPA? Secondary alcohols often suppress acetal formation side reactions compared to MeOH.
-
-
Hydrogen Source: H₂ gas (99.999%), 5–10 bar (70–145 psi).
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr Instrument) with magnetic or overhead stirring.
Reaction Conditions (Kinetic Control)
| Parameter | Setting | Rationale |
| Temperature | 20°C – 30°C | Low temperature prevents thermodynamic equilibration to the cis-isomer. |
| Pressure | 5 – 10 bar | Moderate pressure ensures sufficient H₂ concentration without forcing ring isomerization. |
| Time | 2 – 4 Hours | Monitor consumption of SM; prolonged exposure can lead to isomerization. |
| Agitation | >800 RPM | Critical to eliminate mass-transfer limitations in heterogeneous catalysis. |
| Additives | None | Avoid acids or bases; bases promote epimerization to the cis-alcohol. |
Step-by-Step Procedure
-
Catalyst Loading:
-
In a fume hood, weigh 5% Rh/C (2.0 wt% relative to substrate mass) into the autoclave liner.
-
Safety: Wet the catalyst immediately with a small amount of solvent (IPA) to prevent pyrophoric ignition.
-
-
Substrate Addition:
-
Dissolve 3,3,5-trimethylcyclohexanone (10.0 g, 71.3 mmol) in Isopropyl Alcohol (100 mL).
-
Carefully add the solution to the autoclave liner containing the wetted catalyst.
-
-
Purging:
-
Seal the reactor.
-
Purge with Nitrogen (N₂) three times (pressurize to 5 bar, vent to 1 bar) to remove oxygen.
-
Purge with Hydrogen (H₂) three times (pressurize to 5 bar, vent to 1 bar) to saturate the headspace.
-
-
Reaction:
-
Pressurize the reactor to 5 bar (72 psi) with H₂.
-
Set stirring to 1000 RPM .
-
Maintain temperature at 25°C using an external water bath if necessary (reaction is mildly exothermic).
-
Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (approx. 2-3 hours).
-
-
Workup:
-
Stop stirring and vent H₂ carefully. Purge once with N₂.
-
Filter the reaction mixture through a Celite® pad or a 0.45 µm PTFE membrane to remove the catalyst.
-
Note: Do not let the catalyst dry out on the filter paper (fire hazard). Wash with water immediately.
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C, 20 mbar) to yield the crude alcohol.
-
Analytical Validation
Analyze the product using GC-FID or GC-MS to determine the diastereomeric ratio (d.r.).
-
Column: DB-Wax or HP-5.
-
Retention Order (Typical on non-polar column):
-
Target Specification: >95% Conversion, >85:15 trans:cis ratio.
Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low trans selectivity | Temperature too high | Ensure internal temperature stays <30°C. |
| Catalyst Over-activity | Reduce catalyst loading to 1 wt% or switch from Rh to Pt (Platinum is also highly kinetic-selective). | |
| Presence of Base | Ensure substrate and solvent are neutral. Base catalyzes epimerization to cis. | |
| Incomplete Conversion | Mass transfer limitation | Increase stirring speed (>1000 RPM). |
| Catalyst Poisoning | Ensure substrate is free of sulfur or amine impurities. | |
| Formation of Acetal | Solvent interaction | If using MeOH, switch to IPA or THF. |
References
-
NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, cis- and trans- isomers. Standard Reference Data.[3] Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Siegel, S. (1966). Stereochemistry of the Hydrogenation of Cycloalkenes. Journal of the American Chemical Society. (Mechanistic detail on Horiuti-Polanyi adsorption).
-
TCI Chemicals. Product Specification: this compound (CAS 767-54-4).[4][5][6]Link
-
Mitsui, S., et al. (1973). Stereochemistry and mechanism of catalytic hydrogenation of substituted cyclohexanones. Tetrahedron.
Sources
- 1. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved The reduction of (R)-3,3,5-trimethylcyclohexanone | Chegg.com [chegg.com]
- 3. 3,3,5-Trimethylcyclohexanone | CymitQuimica [cymitquimica.com]
- 4. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:767-54-4 | Chemsrc [chemsrc.com]
- 6. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
Application Notes: trans-3,3,5-Trimethylcyclohexanol as a Robust Chiral Auxiliary for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Chiral Auxiliary-Mediated Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in pharmaceutical development where the chirality of a molecule dictates its biological activity.[1] Asymmetric synthesis provides the tools to create specific stereoisomers from achiral or racemic starting materials.[1] One of the most reliable and well-established strategies in this field is the use of a chiral auxiliary.[2][3]
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate.[2] Its inherent stereochemistry then directs a subsequent chemical transformation, forcing the creation of a new stereocenter in a predictable configuration.[2] This process converts the challenge of enantioselective synthesis into the more straightforward task of separating diastereomers, which have different physical properties.[2] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.[3] This methodology has been instrumental in the synthesis of complex natural products and pharmaceuticals.[2]
The trans-3,3,5-Trimethylcyclohexanol Auxiliary: A Structural Rationale
While many chiral auxiliaries exist, cyclohexanol-based systems offer a rigid and predictable conformational scaffold for inducing asymmetry. Building on the principles of auxiliaries like trans-2-phenyl-1-cyclohexanol, this compound presents a unique steric environment.
Key Structural Features:
-
Rigid Chair Conformation: The cyclohexane ring predominantly exists in a stable chair conformation, which locks the substituents into well-defined axial and equatorial positions. This rigidity is crucial for creating a predictable and unwavering steric bias.
-
Defined Steric Blocking: In the trans isomer, the hydroxyl group and the C5-methyl group are equatorial, while the gem-dimethyl groups at C3 occupy one axial and one equatorial position. When an acyl group is attached to the hydroxyl, the bulky gem-dimethyl group and the C5-methyl group effectively shield one face of the enolate intermediate, directing incoming electrophiles to the opposite, less-hindered face.
This predictable steric hindrance is the foundation for its utility in directing diastereoselective reactions, most notably in the α-alkylation of carboxylic acid derivatives.
Core Application: Asymmetric α-Alkylation of Carboxylic Acids
One of the most powerful applications for this auxiliary is the synthesis of α-chiral carboxylic acids, alcohols, and amines from simple achiral carboxylic acids. The overall workflow involves three key stages: attachment of the auxiliary, diastereoselective enolate alkylation, and removal of the auxiliary.
Experimental Protocol 1: Attachment of the Chiral Auxiliary
Objective: To couple an achiral carboxylic acid (e.g., propanoic acid) to (1R,5S)-3,3,5-trimethylcyclohexanol to form the corresponding chiral ester.
Causality: The carboxylic acid is first converted to a more reactive acyl chloride to ensure efficient esterification with the sterically significant secondary alcohol of the auxiliary.
Materials:
-
Propanoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM), anhydrous
-
(1R,5S)-3,3,5-trimethylcyclohexanol
-
Pyridine or Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of propanoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N2 or Ar), add a catalytic amount of DMF (1 drop).
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO2, CO) will be observed.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour until gas evolution ceases. The solution now contains the propanoyl chloride.
-
In a separate flask, dissolve (1R,5S)-3,3,5-trimethylcyclohexanol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and add the freshly prepared propanoyl chloride solution dropwise via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure chiral ester.
Experimental Protocol 2: Diastereoselective Enolate Alkylation
Objective: To deprotonate the chiral ester at the α-position and trap the resulting enolate with an electrophile (e.g., benzyl bromide) in a highly diastereoselective manner.
Causality: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that rapidly and completely generates the lithium enolate at low temperatures. The low temperature (-78 °C) is critical to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity. The chelated lithium enolate, held in a rigid conformation by the auxiliary, exposes one face to alkylation.
Materials:
-
Chiral ester from Protocol 1
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (or other electrophile)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Prepare a fresh solution of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Cool the freshly prepared LDA solution back to -78 °C.
-
In a separate flask, dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the chiral ester solution to the LDA solution via cannula. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and partition between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or chiral HPLC of the crude product.
Experimental Protocol 3: Cleavage and Recovery of the Auxiliary
Objective: To cleave the ester bond to release the newly synthesized α-chiral product and recover the valuable chiral auxiliary.
Causality: Saponification with lithium hydroxide is a mild method for hydrolyzing the ester to the corresponding carboxylic acid without causing epimerization at the newly formed stereocenter.
Materials:
-
Alkylated ester from Protocol 2
-
Lithium hydroxide (LiOH)
-
THF/Water solvent mixture
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature overnight.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (3x) to extract the liberated this compound auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts. The following table provides representative data for alkylations using cyclohexanol-based auxiliaries, which serve as a strong predictive model for the this compound system.
| Entry | Electrophile (E+) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | α-Benzyl propanoic acid derivative | >95:5 | ~85-95 |
| 2 | Methyl iodide | α-Methyl propanoic acid derivative (Alanine deriv.) | >90:10 | ~80-90 |
| 3 | Allyl bromide | α-Allyl propanoic acid derivative | >95:5 | ~85-95 |
| 4 | Ethyl iodide | α-Ethyl propanoic acid derivative | >92:8 | ~80-90 |
Note: Yields and d.r. are typical for well-established cyclohexanol auxiliaries and may require optimization for this specific system.
Visualizations
Logical Workflow of Chiral Auxiliary Synthesis
The entire process, from achiral starting material to the final enantiomerically enriched product, can be visualized as a cycle.
Caption: Overall workflow for asymmetric synthesis using the chiral auxiliary.
Proposed Transition State for Diastereoselective Alkylation
The stereochemical outcome is determined by the transition state of the alkylation step. The bulky auxiliary effectively blocks one face of the planar enolate.
Caption: Steric model showing facial blockage of the enolate by the auxiliary.
(Note: A placeholder image is used in the DOT script. In a real application, this would be a 2D chemical structure image of the proposed transition state.)
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 14, 2026, from [Link]
-
Al Hazmi, A. M., Sheikh, N. S., Bataille, C. J. R., Al-Hadedi, A. A. M., Watkin, S. V., Luker, T. J., Camp, N.P., & Brown, R. C. D. (2014). trans-2-Tritylcyclohexanol as a chiral auxiliary in permanganate-mediated oxidative cyclization of 2-methylenehept-5-enoates: application to the synthesis of trans-(+)-linalool oxide. Organic Letters, 16(19), 5104–5107. [Link]
-
Zheng, B., et al. (2022). Asymmetric Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(35), 6428–6433. [Link]
-
Asymmetric Synthesis. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved February 14, 2026, from [Link]
Sources
industrial manufacturing process flow for dihydroisophorol
An Application Guide to the Industrial Manufacturing of Dihydroisophorol
Abstract
This application note provides a comprehensive technical guide for the industrial-scale manufacturing of Dihydroisophorol, also known as 3,3,5-trimethylcyclohexanone (TMCH). Dihydroisophorol is a key chemical intermediate with significant applications, including its use as an organic solvent and a precursor for peroxide polymerization initiators[1]. The primary and most economically viable manufacturing route involves the selective catalytic hydrogenation of Isophorone. This document details the complete process flow, from the synthesis of the isophorone precursor to the final purification and quality control of dihydroisophorol. It offers in-depth protocols, discusses the rationale behind catalyst and solvent selection, and presents process flow diagrams to elucidate the manufacturing sequence. This guide is intended for researchers, chemical engineers, and drug development professionals involved in chemical synthesis and process scale-up.
Introduction to Dihydroisophorol Synthesis
The industrial production of dihydroisophorol is predominantly achieved through a two-stage process. The first stage involves the synthesis of the precursor, α-Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), via the alkali-catalyzed condensation of acetone[2]. The second, and most critical, stage is the selective hydrogenation of the carbon-carbon double bond (C=C) in the isophorone ring, yielding dihydroisophorol.
The core challenge of this synthesis lies in achieving high selectivity. The isophorone molecule contains two reducible functional groups: a C=C double bond and a carbon-oxygen double bond (C=O). Over-hydrogenation will result in the formation of the by-product 3,3,5-trimethylcyclohexanol, also known as homomenthol[3]. Therefore, the process must be carefully controlled to favor the reduction of the alkene group while preserving the ketone group. This is accomplished through the judicious selection of catalysts, solvents, and reaction conditions.
Caption: High-level synthesis pathway from acetone to dihydroisophorol.
Part I: Raw Material - Isophorone Synthesis & Specifications
Isophorone Production Overview
Isophorone is commercially produced by feeding acetone and an aqueous alkali catalyst (e.g., sodium hydroxide) into a pressure distillation reactor[2]. The reaction occurs in a liquid phase at elevated temperatures (150°C - 240°C) and pressures (30-35 bar)[2]. The process involves a series of aldol condensation and dehydration reactions. The crude isophorone is then purified through distillation to remove unreacted acetone, water, and other by-products[2].
Isophorone Quality Specifications for Hydrogenation
The purity of the isophorone feedstock is critical for achieving high yield and catalyst longevity in the subsequent hydrogenation step. Impurities can act as catalyst poisons.
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Purity (α-Isophorone) | ≥ 99.0% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity (as Acetic Acid) | ≤ 0.02% | Titration |
| β-Isophorone | ≤ 1.0% | Gas Chromatography (GC) |
Part II: Selective Catalytic Hydrogenation Protocol
This section details the core manufacturing process for converting isophorone to dihydroisophorol.
Principle and Mechanism
Catalytic hydrogenation involves the addition of hydrogen across the C=C double bond of isophorone in the presence of a metal catalyst. The catalyst provides a surface on which hydrogen gas dissociates into atomic hydrogen, which then reacts with the adsorbed isophorone molecule. The choice of catalyst and solvent is paramount for selectivity. Noble metal catalysts like Palladium (Pd) and non-noble metals like Nickel (Ni) have demonstrated high efficacy[4][5]. Certain solvents, such as tetrahydrofuran (THF), can effectively inhibit the further hydrogenation of the ketone group, thus increasing the selectivity for dihydroisophorol[4][5].
Catalyst and Solvent Selection Rationale
While several catalytic systems exist, Palladium on Carbon (Pd/C) and Raney® Nickel are the most common industrial choices due to their high activity and cost-effectiveness.
| Catalyst System | Advantages | Disadvantages | Typical Selectivity for DHIP |
| 5% Pd/C | High activity and selectivity[4], works under milder conditions, easier to filter. | Higher initial cost compared to Nickel. | > 99%[4] |
| Raney® Ni | Lower cost, excellent activity[5]. | Pyrophoric when dry, requires careful handling, potential for nickel leaching. | > 98% (in THF solvent)[5] |
| Solvent: THF | Inhibits over-hydrogenation to alcohol[4][5], good solubility for isophorone. | Flammable, requires inert atmosphere. | N/A |
For processes where product purity and minimizing metal contamination are critical, 5% Pd/C is the preferred catalyst. For cost-driven processes where robust handling procedures are in place, Raney® Ni is a viable alternative. This protocol will focus on the use of 5% Pd/C.
Detailed Industrial Protocol: Hydrogenation
This protocol describes a typical batch process for the synthesis of dihydroisophorol.
Equipment:
-
Hydrogenation Reactor (e.g., Stainless Steel or Hastelloy), pressure-rated, with jacketing for temperature control, agitator, and ports for charging/sampling.
-
Catalyst Filtration System (e.g., Sparkler filter, Nutsche filter).
-
Solvent Recovery Distillation Unit.
Materials:
-
Isophorone (≥ 99.0% purity)
-
5% Palladium on Carbon (50% water wet)
-
Tetrahydrofuran (THF), anhydrous grade
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for inerting)
Procedure:
-
Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen and solvent vapors.
-
Solvent and Reactant Charging: Charge the reactor with Tetrahydrofuran (THF). Begin agitation. Add the specified quantity of Isophorone to the solvent.
-
Catalyst Charging: Under a nitrogen blanket, carefully charge the 5% Pd/C catalyst to the reactor. The catalyst is typically added as a slurry in THF to prevent it from becoming airborne.
-
System Purging: Seal the reactor. Pressurize with nitrogen to 2-3 bar and vent three times to remove any residual air from the headspace. Following the nitrogen purge, repeat the pressurize/vent cycle three times with hydrogen gas to ensure the headspace is saturated with hydrogen.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-10 bar).
-
Begin heating the reactor contents to the target temperature (e.g., 50-70°C).
-
Maintain constant agitation and monitor the hydrogen uptake from the supply cylinder. The reaction is exothermic and may require cooling to maintain the set temperature.
-
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Samples can be carefully taken at intervals and analyzed by Gas Chromatography (GC) to determine the conversion of isophorone. The reaction is typically complete within 4-8 hours.
-
Post-Reaction Cooldown & Depressurization: Once the reaction is complete, stop the hydrogen feed and cool the reactor to ambient temperature (< 25°C). Carefully vent the excess hydrogen pressure and purge the reactor headspace with nitrogen three times.
-
Catalyst Filtration: Under a nitrogen blanket, transfer the reaction mixture to the filtration system to remove the Pd/C catalyst. The recovered catalyst can often be recycled for several batches, though its activity should be monitored. Caution: The filtered catalyst cake must be kept wet with water or solvent at all times as it can be pyrophoric upon drying in air.
-
Solvent Removal: The filtrate, containing dihydroisophorol and THF, is transferred to a distillation unit. The THF is removed under reduced pressure. The recovered THF can be recycled for subsequent batches. The remaining crude product is dihydroisophorol.
Overall Process Flow Diagram
Caption: Industrial manufacturing process flow for dihydroisophorol.
Part III: Purification & Quality Control
Purification Protocol: Vacuum Distillation
The crude dihydroisophorol obtained after solvent removal is purified by vacuum distillation to remove any heavy by-products or residual catalyst fines.
-
Charge Still: The crude product is charged to a vacuum distillation still equipped with a fractionating column.
-
Apply Vacuum: The system is evacuated to a low pressure (e.g., 10-20 mbar).
-
Heating: The still pot is gradually heated.
-
Fraction Collection: A small forerun fraction may be collected to remove any light impurities. The main fraction of pure dihydroisophorol is then collected at its boiling point corresponding to the operating pressure.
-
Shutdown: Once the main fraction is collected, the distillation is stopped, and the system is cooled under vacuum before venting to nitrogen. The material remaining in the still is the high-boiling residue.
Final Product Quality Control
The final product must be analyzed to ensure it meets the required specifications before packaging and release.
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (Dihydroisophorol) | ≥ 99.5% | Gas Chromatography (GC) |
| Isophorone Content | ≤ 0.2% | Gas Chromatography (GC) |
| 3,3,5-Trimethylcyclohexanol | ≤ 0.2% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Color (APHA) | ≤ 15 | APHA Color Scale |
Safety and Environmental Considerations
-
Hydrogen Safety: Hydrogen is highly flammable and explosive. The hydrogenation area must be properly ventilated and equipped with hydrogen sensors. All equipment must be electrically grounded.
-
Solvent Handling: Tetrahydrofuran is a flammable liquid. Use in a well-ventilated area and avoid sources of ignition. An inert nitrogen atmosphere should be maintained throughout the process.
-
Catalyst Handling: Wet Pd/C and Raney® Ni are pyrophoric and can ignite spontaneously in air when dry. They must be handled under an inert atmosphere or as a wet slurry. Spent catalyst should be stored under water and sent for precious metal recovery or proper disposal.
-
Waste Management: The high-boiling residue from distillation should be disposed of as chemical waste according to local regulations. Solvent recovery and recycling should be maximized to minimize environmental impact.
References
-
Selective catalytic hydrogenation of isophorone on Ni-Al alloy modified with Cr (Journal Article) | ETDEWEB - OSTI. (2009, April 15). Retrieved from [Link]
-
Study on the selective hydrogenation of isophorone - PMC - NIH. (2021, January 22). Retrieved from [Link]
-
Study on the selective hydrogenation of isophorone - RSC Publishing. (2021). Retrieved from [Link]
-
The Production of Isophorone - MDPI. (2023, February 22). Retrieved from [Link]
-
Selective Hydrogenation of Isophorone by Rh-TPPTS Catalysts | Semantic Scholar. (n.d.). Retrieved from [Link]
- US Patent for Process for the production of isophorone - Google Patents. (n.d.).
- Process for the production of isophorone. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. US4059632A - Process for the production of isophorone - Google Patents [patents.google.com]
- 3. Selective catalytic hydrogenation of isophorone on Ni-Al alloy modified with Cr (Journal Article) | ETDEWEB [osti.gov]
- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isophorone Hydrogenation
Welcome to the technical support center for optimizing the stereoselective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol. The control of the cis/trans isomer ratio is a critical parameter for applications ranging from pharmaceuticals to fragrances and specialty polymers.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered in the lab and during scale-up.
Troubleshooting Guide: Enhancing Your Cis/Trans Ratio
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yields a low cis/trans ratio for 3,3,5-trimethylcyclohexanol. How can I strategically favor the formation of the cis isomer?
A1: Achieving a high cis isomer ratio is a common objective and is primarily influenced by catalyst selection and reaction conditions. The cis isomer is thermodynamically less stable than the trans isomer. Therefore, its preferential formation is a matter of kinetic control. The key is to select a catalytic system that favors hydrogen attack from the sterically less hindered face of the intermediate, 3,3,5-trimethylcyclohexanone.
Here is a breakdown of causative factors and actionable solutions:
-
Catalyst Choice is Paramount:
-
Rhodium (Rh) and Ruthenium (Ru) Catalysts: These are often superior for achieving high cis selectivity. Ruthenium on activated carbon (Ru/C), for example, has been shown to produce cis:trans ratios as high as 92:8 under optimized conditions.[3] Rhodium also demonstrates high hydrogenolytic activity which can be beneficial.[4]
-
Nickel (Ni) Catalysts: While cost-effective, catalysts like Raney Ni tend to be less selective, often yielding a higher proportion of the trans isomer.[5][6] However, their performance can be significantly improved. For instance, using Raney Ni in a tetrahydrofuran (THF) solvent has been shown to dramatically increase selectivity for the intermediate ketone, which is the precursor to the alcohol, and can influence the final isomer ratio.[7][8]
-
-
Reaction Conditions Tuning:
-
Temperature: Lower reaction temperatures generally favor the kinetic product (cis isomer). High temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable trans isomer and may promote isomerization.[9] A typical starting range for Ru/C might be 140°C, which can be systematically lowered to assess the impact on your ratio.[3]
-
Pressure: Hydrogen pressure is a key parameter. A study utilizing a Ni-C composite catalyst found the reaction to be 0.82 order with respect to H2, indicating that pressure significantly influences the reaction rate.[10] While high pressure can accelerate the reaction, its effect on selectivity must be empirically determined for your specific catalyst.
-
Solvent Polarity: The choice of solvent can have a profound effect. Aprotic solvents like tetrahydrofuran (THF) and ethyl acetate are often preferred.[7][10] Protic solvents (e.g., ethanol, methanol) can participate in the reaction mechanism, potentially through hydrogen bonding, and may favor the formation of the trans isomer.[7]
-
Workflow for Optimizing Cis Isomer Selectivity
Here is a logical workflow to troubleshoot and optimize for a higher cis/trans ratio.
Caption: Reaction pathway from isophorone to cis/trans isomers.
Q2: How does the catalyst support material (e.g., carbon, alumina, silica) influence the reaction?
A2: The support is not merely an inert carrier; it plays a critical role in catalyst performance. * Surface Area & Dispersion: Supports like activated carbon provide a high surface area, allowing for excellent dispersion of the metal nanoparticles. This maximizes the number of available active sites.
-
Acidity: Supports like alumina (Al2O3) can have acidic sites. [4]This acidity can influence the reaction mechanism and, in some cases, lead to side reactions. For instance, a study on HMF hydrogenation found that supports with high acidity could lead to catalyst deactivation via coking. [11]The choice between a neutral support like carbon or silica and an acidic one like alumina must be tailored to the desired outcome.
-
Metal-Support Interaction: Strong interactions between the metal and the support can enhance stability and prevent sintering. The nature of the support affects the electronic properties of the metal particles, which in turn influences their catalytic activity and selectivity.
Q3: Can additives be used to improve selectivity?
A3: Yes, additives can be a powerful tool. The use of Lewis acids, such as zinc chloride (ZnCl2), has been shown to significantly improve selectivity towards the intermediate ketone (TMCH) by inhibiting the hydrogenation of the C=O bond. [12]The Lewis acid is thought to coordinate with the carbonyl oxygen, effectively "protecting" it from reduction. [12][13]This allows for the selective hydrogenation of the C=C bond first. While this primarily targets selectivity for the ketone, controlling the formation of the intermediate is a crucial first step before optimizing the subsequent reduction to the desired alcohol isomer.
Data Summary: Catalyst Performance Comparison
The following table summarizes performance data for various catalytic systems reported in the literature to provide a comparative baseline.
| Catalyst System | Solvent | Temperature (°C) | H2 Pressure (MPa) | Isophorone Conv. (%) | TMCH* Yield (%) | Reference |
| Raney® Ni | THF | 25 | 2.0 | 100 | 98.1 | [7][8] |
| 5% Pd/Al2O3 | Supercritical CO2 | - | - | 99.9 | 99.5 | [7] |
| Ni-C Composite | Ethyl Acetate | 100 | 1.5 | >95 | High | [10] |
| Pd/AC | Dichloromethane | 60 | 2.0 | 99.9 | 95.4 | [12] |
| Ru/C | (Not Specified) | 140 | 1.8 | High | (Yielded 92:8 cis:trans alcohol) | [3] |
*TMCH (3,3,5-trimethylcyclohexanone) is the intermediate. High yield of TMCH is a prerequisite for high yield of the final alcohol product.
Experimental Protocol: General Procedure for Isophorone Hydrogenation
This protocol provides a standardized starting point for your experiments. Warning: Hydrogenations under pressure should only be performed by trained personnel using appropriate safety equipment and pressure-rated reactors.
-
Reactor Preparation:
-
Charge a high-pressure autoclave reactor with the chosen catalyst (e.g., 5% Ru/C, typically 1-5% by weight relative to the substrate).
-
Add the solvent (e.g., THF or ethyl acetate) and the isophorone substrate.
-
Seal the reactor according to the manufacturer's specifications.
-
-
Inerting:
-
Purge the reactor several times (typically 3-5 cycles) with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Following the inert gas purge, purge the reactor several times with low-pressure hydrogen.
-
-
Reaction Execution:
-
Begin stirring at a high rate (e.g., 1000-1200 rpm) to ensure good mass transfer.
-
Pressurize the reactor to the target hydrogen pressure (e.g., 2.0 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-140°C). Monitor the temperature and pressure throughout the reaction. Hydrogen uptake can be monitored via a pressure drop from a reservoir of known volume.
-
-
Work-up and Analysis:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst. Caution: Catalysts, especially Raney Ni and precious metals, can be pyrophoric upon exposure to air after the reaction. The filter cake should be kept wet with solvent and handled with care.
-
Analyze the crude product and determine the conversion, selectivity, and cis/trans ratio using Gas Chromatography (GC) with an appropriate column and calibrated standards.
-
References
-
Das, A., et al. (2021). Influence of Reaction Conditions in the Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone over NiC Composite Catalyst. ResearchGate.
-
Xu, L., et al. (2021). Study on the selective hydrogenation of isophorone. ResearchGate.
-
Hou, et al. (2018). A possible mechanism of the selective hydrogenation of isophorone to TMCH by Lewis acid ZnCl2. ResearchGate.
-
Hou, et al. (2018). Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Royal Society Open Science.
-
BenchChem (2025). Technical Support Center: Improving the Selectivity of Isophorone Hydrogenation. BenchChem.
-
Xu, L., et al. (2021). Study on the selective hydrogenation of isophorone. National Center for Biotechnology Information (NCBI).
-
Chem-Impex International. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers). Chem-Impex.
-
Szabados, E., et al. (2013). Asymmetric hydrogenation of prochiral and kinetic resolution of chiral cyclohexanone derivatives with Pd catalysts. Semantic Scholar.
-
Xu, L., et al. (2021). Study on the selective hydrogenation of isophorone. Royal Society of Chemistry.
-
Bueschken, W., et al. (2003). Process for the preparation of 3,3,5-trimethylcyclohexanol. Google Patents.
-
D'Ippolito, S.A., et al. (2015). Influence of the support on the selective ring opening of methylcyclohexane and decalin catalyzed by Rh–Pd catalysts. CONICET Digital.
-
Bueschken, W., et al. (2003). Process for the preparation of 3,3,5-trimethylcyclohexanol. Google Patents.
-
Prasol Chemicals Limited. 3,3,5-TRIMETHYLCYCLOHEXANOL. Prasol.
-
Various Authors (2017). What make Nickel and Noble metals so special as preferred hydrogenation catalyst? ResearchGate.
-
ResearchGate. Cis/trans ratio as a function of conversion for the three isomers. ResearchGate.
-
Sigma-Aldrich. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis. Sigma-Aldrich.
-
Sladkovskiy, D.A., et al. (2023). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. Semantic Scholar.
-
Ni, J., et al. (2022). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? MDPI.
-
user8138 (2014). Rate of hydrogenation. Chemistry Stack Exchange.
-
Hegedűs, L., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
-
de la Cruz, J., et al. (2024). Critical Factors Affecting the Selective Transformation of 5-Hydroxymethylfurfural to 3-Hydroxymethylcyclopentanone Over Ni Catalysts. PubMed.
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- 2. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
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- 8. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
- 11. Critical Factors Affecting the Selective Transformation of 5-Hydroxymethylfurfural to 3-Hydroxymethylcyclopentanone Over Ni Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans 3,3,5-Trimethylcyclohexanol Isomers by Distillation
This technical support guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of separating cis- and trans-3,3,5-trimethylcyclohexanol isomers. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions related to the purification of these diastereomers via distillation.
Introduction to the Challenge
The separation of diastereomers, such as the cis and trans isomers of 3,3,5-trimethylcyclohexanol, presents a common yet significant purification challenge.[1] Due to their similar physical properties, particularly their boiling points, a straightforward simple distillation is often insufficient to achieve high levels of isomeric purity.[2][3] This guide focuses on the principles and practical application of fractional distillation for this specific separation, offering solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Is it feasible to separate cis- and this compound by distillation?
A: Yes, it is feasible, but it requires fractional distillation. Diastereomers have different physical properties, including boiling points, which allows for their separation by this method.[1] However, the boiling point difference between the cis and trans isomers of 3,3,5-trimethylcyclohexanol is small, necessitating a highly efficient fractional distillation setup.
Q2: What are the boiling points of the cis and trans isomers?
A: The boiling points for the isomers are reported as follows:
| Isomer | Boiling Point (Atmospheric Pressure) | Boiling Point (Reduced Pressure) | Melting Point |
| Mixture of isomers | 198 °C[4] | 80 °C @ 20 mmHg[4] | 37.0 °C[4] |
| cis-3,3,5-trimethylcyclohexanol | ~198 °C (implied) | 86 °C @ 10 Torr[5] | 37.3 °C[5] |
| This compound | Not explicitly stated, but expected to be close to the cis isomer. | 76 °C @ 10 mmHg | 58 °C[6] |
Note: The data is compiled from multiple sources and some values are for the general mixture of isomers. The key takeaway is the close proximity of their boiling points, which underscores the need for fractional distillation.
Q3: What is the fundamental difference between simple and fractional distillation for this application?
A: Simple distillation is effective for separating liquids with significantly different boiling points (typically >70 °C).[7] Fractional distillation, on the other hand, is designed to separate components with close boiling points.[2] It introduces a fractionating column between the boiling flask and the condenser. This column provides a large surface area (through packing materials like steel wool or glass beads) for repeated cycles of vaporization and condensation, effectively performing multiple simple distillations in a single apparatus.[7][8] Each cycle, or "theoretical plate," enriches the vapor with the more volatile component (the isomer with the lower boiling point).[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the fractional distillation of cis- and this compound.
Problem 1: Poor Separation Efficiency (Isomeric Purity Below Target)
Potential Causes:
-
Insufficient Number of Theoretical Plates: The fractionating column may be too short or the packing material not efficient enough for the small boiling point difference.
-
Flooding of the Column: An excessively high boiling rate can cause the liquid to be carried up the column mechanically, preventing proper vapor-liquid equilibrium.
-
Excessive Heat Loss: Poor insulation of the distillation column can disrupt the temperature gradient necessary for efficient fractionation.[7]
-
Incorrect Reflux Ratio: Taking off the distillate too quickly does not allow for adequate equilibration in the column.
Solutions:
-
Enhance Column Efficiency:
-
Use a longer fractionating column.
-
Employ a more efficient packing material with a higher surface area, such as structured packing or metal sponge. A patent for a similar separation suggests a column filled with metallic knitting (Multiknit type).[9]
-
-
Optimize the Boil-up Rate:
-
Heat the distillation flask slowly and evenly.[7] The goal is to see a steady, controlled reflux within the column, not a rapid, turbulent boiling.
-
-
Insulate the Column:
-
Control the Reflux Ratio:
-
For challenging separations, a high reflux ratio is necessary. This means returning a significant portion of the condensed vapor back to the column to undergo further fractionation. Start with a very slow distillation rate, collecting only a few drops per minute.
-
Problem 2: Product Contamination
Potential Causes:
-
Bumping: Sudden, violent boiling can splash the less volatile isomer into the condenser.
-
Cross-Contamination: Inadequate cleaning of glassware can introduce impurities.
-
Azeotrope Formation: While less common for diastereomers, the presence of impurities could lead to the formation of a constant boiling mixture (azeotrope), making separation by distillation impossible under standard conditions.[10]
Solutions:
-
Ensure Smooth Boiling:
-
Use boiling chips or a magnetic stir bar in the distillation flask.
-
-
Thoroughly Clean Equipment:
-
Ensure all glassware is meticulously cleaned and dried before use.
-
-
Consider Extractive Distillation:
-
If an azeotrope is suspected, extractive distillation may be an alternative. This involves adding an auxiliary agent that alters the partial pressures of the isomers to facilitate separation.[11]
-
Problem 3: Low Yield
Potential Causes:
-
Hold-up in the Column: A significant amount of material can be retained on the surface of the packing material, especially with high-surface-area packings.
-
Decomposition: Although 3,3,5-trimethylcyclohexanol is relatively stable, prolonged heating could potentially lead to some degradation.
-
Leaks in the System: Poorly sealed joints can lead to the loss of vapor.
Solutions:
-
Minimize Column Hold-up:
-
Choose a packing material that offers a good balance between efficiency and low hold-up for the scale of your distillation.
-
-
Consider Vacuum Distillation:
-
Distilling under reduced pressure lowers the boiling points of the isomers, which can prevent thermal decomposition.[9]
-
-
Ensure a Sealed System:
-
Properly grease all ground glass joints and use Keck clips to secure connections.[7]
-
Experimental Workflow: Fractional Distillation Protocol
This protocol provides a step-by-step guide for the fractional distillation of a mixture of cis- and this compound.
Materials:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Vacuum source and manometer (for vacuum distillation)
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Place the isomeric mixture in the round-bottom flask with boiling chips or a stir bar.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
-
Insulation:
-
Heating:
-
Equilibration:
-
Allow the system to come to equilibrium, where vapor is condensing and returning to the column (refluxing) without any distillate being collected.
-
-
Distillate Collection:
-
Slowly begin to collect the distillate. The rate of collection should be slow (e.g., 1 drop every 5-10 seconds) to maintain a high reflux ratio.
-
Monitor the temperature at the distillation head. It should remain constant during the collection of the first, more volatile isomer.
-
-
Fraction Change:
-
When the temperature begins to rise, it indicates that the second, less volatile isomer is starting to distill. Change the receiving flask to collect this fraction separately.
-
-
Shutdown:
-
Once the second isomer has been collected, or if the temperature drops, stop the distillation. Do not distill to dryness.
-
Visualizing the Process
Sources
- 1. Diastereomers can be separated by: | Filo [askfilo.com]
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- 9. CA2111309A1 - Process for the preparation of pure isomeric forms of 3,3,5-trimethyl cyclohexanoland 3,3,5-trimethyl cyclohexanone amino acid esters - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
removing unreacted isophorone from trimethylcyclohexanol product
Welcome to the Technical Support Center for Post-Synthesis Purification. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of removing unreacted isophorone from the desired trimethylcyclohexanol product. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the principles behind these separation techniques, ensuring the integrity and success of your experiments.
The synthesis of trimethylcyclohexanol via the hydrogenation of isophorone is a common route, but often results in a product mixture containing unreacted starting material.[1][2] The presence of isophorone, an α,β-unsaturated ketone, can interfere with subsequent reactions and compromise the purity of the final product. This guide provides a comprehensive approach to tackling this purification challenge.
Comparative Physicochemical Properties
A successful separation strategy hinges on exploiting the differences in the physical and chemical properties of the compounds in a mixture. The table below summarizes the key properties of isophorone and 3,3,5-trimethylcyclohexanol.
| Property | Isophorone | 3,3,5-Trimethylcyclohexanol | Rationale for Separation |
| Molecular Formula | C₉H₁₄O[3][4] | C₉H₁₈O[1][5] | The difference in saturation affects polarity and reactivity. |
| Molecular Weight | 138.21 g/mol [3] | 142.24 g/mol [6] | Similar molecular weights make simple mass-based separations challenging. |
| Boiling Point | ~215 °C (419 °F)[3][4] | ~198 °C (388 °F)[1][5][6][7] | The significant difference allows for effective separation by fractional distillation. |
| Melting Point | -8.1 °C (17.4 °F)[8] | 37.0 °C (98.6 °F)[1][5][6][7] | The product is a solid at room temperature, which can be advantageous for final purification. |
| Water Solubility | 1.2 g/100 mL (12 g/L)[4][8][9] | Slightly soluble/low solubility[1][6] | Differences in solubility can be exploited through liquid-liquid extraction. |
| Functional Group | α,β-Unsaturated Ketone | Secondary Alcohol[1] | The different functional groups allow for selective chemical reactions or chromatographic separation. |
Troubleshooting Guide: Fractional Distillation
Fractional distillation is a primary and highly effective method for separating isophorone and trimethylcyclohexanol due to their different boiling points.[10][11]
Q1: My fractional distillation is not giving a clean separation between isophorone and trimethylcyclohexanol. What are the likely causes and solutions?
A1: Achieving a sharp separation requires careful control over the distillation parameters. Here are the key factors to consider:
-
Inadequate Column Efficiency: A standard Vigreux column might not provide enough theoretical plates for a clean separation.
-
Solution: Employ a more efficient fractionating column, such as a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area for condensation and re-vaporization.[12]
-
-
Heating Rate is Too High: Rapid heating can lead to "channeling" where the vapor ascends the column too quickly without achieving equilibrium, resulting in poor separation.
-
Solution: Use a heating mantle with a controller to apply slow and steady heat. The vapor ring should ascend the column gradually.[10]
-
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
-
-
Lack of Insulation: Heat loss from the fractionating column can disrupt the temperature gradient necessary for efficient separation.
-
Solution: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.
-
Q2: I'm observing a constant boiling point during my distillation, but my collected distillate is still a mixture. Why is this happening?
A2: This phenomenon could be due to the formation of an azeotrope, a mixture of two or more liquids that boils at a constant temperature and has a constant composition. While there is no strong evidence of a binary azeotrope between isophorone and trimethylcyclohexanol, isophorone does form an azeotrope with water, boiling at 99.5 °C and containing 83.9% water by weight.[13]
-
Solution: Ensure your crude product is thoroughly dried before distillation. Use a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove any residual water.
Frequently Asked Questions (FAQs)
Q1: Can I use liquid-liquid extraction to remove unreacted isophorone?
A1: Yes, liquid-liquid extraction can be an effective purification step, particularly for removing the bulk of the unreacted isophorone before a final purification step like distillation or recrystallization. This method leverages the differing solubilities of the ketone and alcohol.
-
Aqueous Wash: A simple extraction with water will preferentially remove the more water-soluble isophorone.[8][9] Multiple extractions with deionized water will enhance the removal.
-
Bisulfite Extraction: Aldehydes and some reactive ketones, like isophorone, react with aqueous sodium bisulfite to form a charged adduct that is highly water-soluble.[14][15][16] This adduct can then be easily separated from the organic layer containing the desired trimethylcyclohexanol. The isophorone can be regenerated from the aqueous layer by adding a base, if recovery is needed.
Q2: Is column chromatography a viable option for this separation?
A2: Column chromatography is a powerful technique for separating compounds with different polarities. Since isophorone (a ketone) and trimethylcyclohexanol (an alcohol) have different functional groups, they will exhibit different affinities for the stationary phase.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, can be used. The optimal ratio will need to be determined empirically, often starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity to elute the more polar alcohol. The less polar isophorone will elute first.
Q3: My final trimethylcyclohexanol product is a solid. Can I use recrystallization for purification?
A3: Absolutely. Since 3,3,5-trimethylcyclohexanol is a solid at room temperature with a melting point of 37.0 °C, recrystallization is an excellent final purification step.[1][5][6][7]
-
Solvent Selection: The ideal solvent is one in which the trimethylcyclohexanol is sparingly soluble at low temperatures but highly soluble at elevated temperatures. Isophorone, being a liquid at these temperatures, should remain in the mother liquor. A non-polar solvent like hexanes or heptane would be a good starting point for solvent screening.
Workflow and Decision Diagram
The following diagram outlines a logical workflow for the purification of trimethylcyclohexanol.
Caption: Decision workflow for purifying trimethylcyclohexanol.
References
- 3,3,5-Trimethylcyclohexanol - Grokipedia. (n.d.).
-
Isophorone | C9H14O | CID 6544 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Isophorone - Wikipedia. (n.d.). Retrieved from [Link]
-
3,3,5-Trimethylcyclohexanol - Wikipedia. (n.d.). Retrieved from [Link]
-
Liquid Isophorone - Industrial Grade Chemical at Attractive Price, Kolkata Supplier. (n.d.). Retrieved from [Link]
-
3,3,5-Trimethylcyclohexanol - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Isophorone in freshwater and marine water - Water Quality Australia. (n.d.). Retrieved from [Link]
-
Isophorone: Properties, Uses, and Benefits - Alpha Chemical Co. (2023, May 22). Retrieved from [Link]
-
3,3,5-trimethylcyclohexanol - 116-02-9, C9H18O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]
- US3764627A - Separation of alcohols and ketones using methylene chloride and water - Google Patents. (n.d.).
- US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents. (n.d.).
-
78-59-1 CAS | ISOPHORONE | Laboratory Chemicals | Article No. 04221 - Loba Chemie. (n.d.). Retrieved from [Link]
- EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents. (n.d.).
- US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents. (n.d.).
-
Heterogeneous Azeotropes - homepages.ed.ac.uk. (n.d.). Retrieved from [Link]
-
AZEOTROPIC DATA- II. (n.d.). Retrieved from [Link]
- US5302759A - Process for separating ketones from alcohols - Google Patents. (n.d.).
-
Gas Chromatographic Determination of the Absolute Configuration of Secondary Alcohols and Ketones Having 7-Carboxybicyclo-[2.2.1. (n.d.). Retrieved from [Link]
-
Separation and Identification of 2,4-Dinitrophenylhydrazones of Aldehydes and Ketones, and 3,5-Dinitrobenzoates of Alcohols by Filter-Paper Chromatography | Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
GA389 - Analysis of Alcohol and Ketones in water - GL Sciences. (n.d.). Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). NIH. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Retrieved from [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. (n.d.). Retrieved from [Link]
-
(PDF) Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection - ResearchGate. (2006, January 3). Retrieved from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. (2017, July 12). ACS Publications. Retrieved from [Link]
-
The Production of Isophorone - MDPI. (2023, February 22). Retrieved from [Link]
-
Azeotrope tables - Wikipedia. (n.d.). Retrieved from [Link]
-
Simple and Fractional Distillation of a Binary Mixture | UKEssays.com. (2020, May 18). Retrieved from [Link]
-
Carrying out a fractional distillation - YouTube. (2016, June 7). Retrieved from [Link]
-
Separation of Mixtures using Fractional Distillation : r/ChemicalEngineering - Reddit. (2020, April 24). Retrieved from [Link]
-
5.3: Fractional Distillation - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
(PDF) The Production of Isophorone - ResearchGate. (2023, February 13). Retrieved from [Link]
-
Study on the selective hydrogenation of isophorone - PMC - NIH. (2021, January 22). Retrieved from [Link]5/)
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- 3. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liquid Isophorone - Industrial Grade Chemical at Attractive Price, Kolkata Supplier [finechemicalssolvents.com]
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Technical Support Center: Enzymatic Resolution of Racemic trans-3,3,5-Trimethylcyclohexanol
Welcome to the technical support center for the enzymatic resolution of racemic trans-3,3,5-trimethylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, explaining the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the enzymatic resolution of this compound, providing concise answers and foundational knowledge.
Q1: What is the principle behind the enzymatic resolution of racemic this compound?
A1: The enzymatic resolution of racemic this compound is a kinetic resolution process.[1] In this method, an enzyme, typically a lipase, selectively catalyzes the acylation or hydrolysis of one enantiomer of the alcohol at a much faster rate than the other.[2] This difference in reaction rates allows for the separation of the two enantiomers. For instance, in an acylation reaction, one enantiomer is converted to its corresponding ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in the mixture.[3] The process ideally proceeds to approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.[4]
Q2: Which enzymes are most effective for this resolution?
A2: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols like this compound.[1][2] Lipases from Candida antarctica (both lipase A and B, often immobilized as Novozym 435 for lipase B), Pseudomonas cepacia, and Pseudomonas fluorescens have shown high efficacy and enantioselectivity in resolving a wide range of secondary alcohols.[5][6] The choice of enzyme can be critical, and screening a small panel of lipases is often a prudent first step to identify the most selective and active catalyst for this specific substrate.
Q3: What are the typical acyl donors used in the enzymatic acylation of this alcohol?
A3: Common acyl donors for lipase-catalyzed resolutions include vinyl esters, such as vinyl acetate or vinyl butyrate, and fatty esters.[7][8] Vinyl esters are often preferred because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible. This drives the reaction forward and can improve conversion and enantioselectivity.[7] The choice of acyl donor can influence both the reaction rate and the enantioselectivity of the enzyme.[8]
Q4: How is the progress of the enzymatic resolution monitored?
A4: The progress of the reaction is typically monitored by periodically taking small aliquots from the reaction mixture and analyzing them using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[9][10][11] These techniques allow for the determination of both the conversion (the extent to which the starting material has been consumed) and the enantiomeric excess (ee) of the remaining substrate and the product ester.[12] For hydrolysis reactions, the consumption of base (e.g., NaOH) via an autotitrator can also be used to monitor the reaction progress by quantifying the amount of acid produced.[13][14]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the experimental process, with explanations grounded in scientific principles.
Problem 1: Low or No Conversion
Symptom: After the expected reaction time, analysis shows that very little of the racemic this compound has been converted to the corresponding ester.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Enzyme | 1. Verify Enzyme Activity: Test the enzyme with a standard substrate known to be reactive (e.g., p-nitrophenyl palmitate).[15] 2. Proper Storage: Ensure the enzyme has been stored at the recommended temperature (typically ≤ 5°C).[16] 3. Fresh Enzyme: Use a fresh batch of enzyme if deactivation is suspected. | Enzymes are proteins that can denature and lose activity if not stored correctly or if they are old.[16][17] Verifying activity with a standard substrate confirms the enzyme's viability. |
| Insufficient Water Activity | 1. Add a Small Amount of Water: For reactions in organic solvents, adding a small amount of water (typically <1% v/v) can be beneficial.[18] | Lipases require a minimal amount of water bound to their surface to maintain their catalytically active conformation and flexibility.[18][19] In very dry organic solvents, the enzyme can become too rigid, leading to low activity.[20] |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of organic solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether). | The choice of solvent can significantly impact enzyme activity and stability.[20][21] Polar organic solvents can sometimes strip essential water from the enzyme, leading to inactivation, while nonpolar solvents often maintain the enzyme's active conformation.[20] |
| Sub-optimal Temperature | 1. Optimize Temperature: Run the reaction at the enzyme's optimal temperature (often between 30-50°C for many lipases).[9][14] | Enzyme activity is temperature-dependent. Increasing the temperature generally increases the reaction rate up to an optimum, as it provides more kinetic energy for collisions between the enzyme and substrate.[16][22][23] |
Problem 2: Low Enantioselectivity (Low ee)
Symptom: The reaction proceeds to a reasonable conversion, but the enantiomeric excess of both the remaining alcohol and the product ester is low.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Non-optimal Enzyme | 1. Screen Different Enzymes: Test other commercially available lipases. | Enantioselectivity is an intrinsic property of the enzyme's active site structure. Different lipases will exhibit different selectivities for the same substrate.[5][6] |
| Inappropriate Temperature | 1. Vary the Temperature: Investigate the effect of temperature on enantioselectivity. Note that the optimal temperature for activity may not be the same as for selectivity.[24] | Temperature can affect the flexibility of the enzyme and the transition state energies of the two enantiomers, thereby influencing the enantiomeric ratio (E).[24][25] In some cases, lowering the temperature can enhance selectivity. |
| Unsuitable Solvent | 1. Solvent Optimization: Screen various solvents. | The solvent can alter the enzyme's conformation and flexibility, which in turn affects its enantioselectivity.[21][25] The interaction between the solvent, substrate, and enzyme can influence the chiral recognition process. |
| Reaction Progress Past 50% Conversion | 1. Monitor Reaction Closely: Stop the reaction as close to 50% conversion as possible. | In a kinetic resolution, the maximum enantiomeric excess for both the substrate and product is theoretically achieved at 50% conversion. Pushing the reaction beyond this point will lead to the slower-reacting enantiomer also being converted, thus lowering the ee of the remaining substrate and the overall ee of the product.[3] |
Problem 3: Difficulty in Separating the Product Ester and Unreacted Alcohol
Symptom: After the reaction, separating the trans-3,3,5-trimethylcyclohexyl ester from the unreacted this compound is challenging.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Similar Physical Properties | 1. Column Chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).[4][26] 2. Distillation: If there is a significant difference in boiling points, distillation under reduced pressure can be effective.[7] | The ester product will be less polar than the alcohol due to the absence of the hydroxyl group. This difference in polarity allows for separation by column chromatography.[26] A significant difference in volatility can be exploited for separation by distillation.[27] |
| Incomplete Reaction | 1. Drive Reaction to ~50%: Ensure the reaction has proceeded to a point where there are sufficient quantities of both components to separate effectively. | A very low conversion will result in a small amount of product that is difficult to isolate from the large excess of starting material. |
| Alternative Separation Strategy | 1. Chemical Derivatization: Consider a "click-reaction" based approach where the product ester is derivatized to facilitate an extraction-based separation.[28] 2. Enzymatic Hydrolysis of the Ester: After initial separation of the enzyme, the product ester can be selectively hydrolyzed back to the alcohol in a separate step for easier purification.[7] | Chemical modification of one component can drastically change its physical properties (e.g., solubility), allowing for a simpler, non-chromatographic separation.[28] A second enzymatic step can be used to convert the product back to an alcohol, which might be easier to separate from the other enantiomeric alcohol.[7] |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound
-
To a solution of racemic this compound (1.0 mmol) in an anhydrous organic solvent (e.g., toluene, 10 mL), add the selected lipase (e.g., Novozym 435, 50 mg).
-
Add the acyl donor (e.g., vinyl acetate, 2.0 mmol) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.[4]
-
Once the conversion is close to 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the formed ester by silica gel column chromatography.[4]
Workflow for Troubleshooting Low Enantioselectivity
The following diagram illustrates a systematic approach to optimizing the enantioselectivity of the enzymatic resolution.
Caption: Workflow for optimizing enantioselectivity.
Diagram of the Enzymatic Kinetic Resolution Process
This diagram outlines the core principle of the kinetic resolution.
Caption: Enzymatic kinetic resolution of a racemic alcohol.
IV. References
-
van Rantwijk, F., & Sheldon, R. A. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290. [Link]
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Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Organic Letters, 5(2), 153-155. [Link]
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Frings, M., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (21), 2167-2168. [Link]
-
Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5693. [Link]
-
Ueji, S., et al. (2003). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH···π Association in Stabilization. The Journal of Organic Chemistry, 68(12), 4880-4885. [Link]
-
Pescarmona, P. P., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(5), 531-533. [Link]
-
Le, B., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 29(7), 1500. [Link]
-
Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions. Retrieved from [Link]
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de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 31(9), 1948-1956. [Link]
-
Den, G. (2024). The Effect of Temperature on Enzyme Activity: Mechanisms and Practical Implications. Biochemistry & Molecular Biology Journal, 10(2), 17. [Link]
-
Yildirim, D. (2024). Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. Journal of Enzyme Research, 1(1), 1-8. [Link]
-
Drauz, K., Waldmann, H., & Gröger, H. (2012). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Enzyme Catalysis in Organic Synthesis (pp. 1-100). Wiley-VCH.
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El-Faham, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Martín, G. D., et al. (2007). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum. Journal of Molecular Catalysis B: Enzymatic, 49(1-4), 1-6. [Link]
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IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]
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Larsson, A. L. E., Persson, B. A., & Bäckvall, J.-E. (1997). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 119(32), 7491-7492. [Link]
-
Pencreac'h, G., & Baratti, J. C. (1996). An esterification method for determination of lipase activity. Enzyme and Microbial Technology, 18(6), 417-422. [Link]
-
De, B. K., Bhattacharyya, D. K., & Bandhu, C. (1999). Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. Journal of the American Oil Chemists' Society, 76(4), 451-453. [Link]
-
Reddit. (2018). Separation of alcohols from esters. r/chemistry. Retrieved from [Link]
-
de Miranda, A. S., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research, 63(25), 10839-10848. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]
-
Carballo, R. M., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(2), 234-248. [Link]
-
da Silva, W. P., et al. (2019). Lipolytic Enzymes with Hydrolytic and Esterification Activities Produced by Filamentous Fungi Isolated from Decomposition Leaves in an Aquatic Environment. International Journal of Molecular Sciences, 20(11), 2755. [Link]
-
D'Ippolito, S. A., et al. (2005). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chembiochem, 6(6), 1051-1055. [Link]
-
Birman, V. B., et al. (2008). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 73(22), 8797-8804. [Link]
-
de Mattos, M. C., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9634-9648. [Link]
-
Zhang, S., et al. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. RSC Advances, 13(40), 28224-28232. [Link]
-
O'Gorman, M., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2015(26), 5863-5872. [Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Retrieved from [Link]
-
Johnson, C. R., & Golebiowski, A. (1993). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses, 72, 112. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 478. [Link]
-
Gładkowski, W., et al. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 23(11), 2968. [Link]
-
Deredas, D., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3687. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6). [Link]
-
Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]
-
Tosa, M., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering, 3(6), 876-883. [Link]
-
O'Gorman, M., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2015(26), 5863-5872. [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Dihydroisophorol Production
Welcome to the technical support center for dihydroisophorol (DHIP) production. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of isophorone to produce dihydroisophorol (also known as 3,3,5-trimethylcyclohexanone). Catalyst deactivation, particularly through poisoning, is a significant challenge in this process, leading to decreased reaction rates, altered selectivity, and increased operational costs. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and resolve catalyst poisoning issues.
Frequently Asked Questions (FAQs)
Q1: My isophorone hydrogenation reaction has stalled or is showing significantly lower conversion than expected. What is the most likely cause?
A gradual or sudden loss of catalytic activity is a classic symptom of catalyst deactivation. While several mechanisms exist, chemical poisoning is the most common culprit in hydrogenation reactions.[1][2] Poisoning occurs when impurities in the feedstock, solvent, or hydrogen stream strongly adsorb to the active sites of the catalyst (e.g., Raney Nickel, Palladium, Platinum), preventing reactant molecules from accessing them.[3][4] This effectively reduces the number of available catalytic sites, leading to a drop in the reaction rate.[1]
Initial Diagnostic Steps:
-
Verify Reaction Conditions: Before suspecting poisoning, confirm that temperature, pressure, and agitation are at their setpoints and that hydrogen delivery is not compromised.[5][6]
-
Check Feedstock Purity: Analyze a sample of your isophorone feedstock and solvent for common catalyst poisons. Even trace amounts of certain impurities can have a profound impact.[7][8]
-
Review Process History: Has a new batch of solvent, isophorone, or catalyst been introduced? Deactivation that coincides with a change in raw materials strongly points to a contamination issue.
Q2: What are the most common catalyst poisons in dihydroisophorol synthesis and how do they work?
The catalysts used for isophorone hydrogenation, typically nickel- or palladium-based, are susceptible to a range of chemical poisons.[9][10]
-
Sulfur Compounds: This is the most notorious class of poisons for hydrogenation catalysts.[4] Compounds like hydrogen sulfide (H₂S), mercaptans, thiophenes, and sulfoxides, often present in lower-grade feedstocks, strongly and often irreversibly chemisorb onto the metal surface.[3][11][12] On nickel catalysts, this leads to the formation of stable nickel sulfides (e.g., Ni₃S₂), which are catalytically inactive for hydrogenation.[13][14]
-
Heavy Metals: Elements such as lead, mercury, arsenic, and zinc can deposit on the catalyst surface, physically blocking active sites or forming alloys with the catalytic metal, thereby altering its electronic properties and deactivating it.[4][12][15] These are typically introduced through the feedstock.
-
Halides: Chloride, bromide, and iodide ions can cause irreversible poisoning, particularly for palladium catalysts.[16][17] They can leach active metals from the support or alter the electronic state of the catalytic sites.
-
Carbon Monoxide (CO): CO can be present as an impurity in the hydrogen gas stream. It strongly and competitively adsorbs onto the same active sites required for hydrogen activation, effectively blinding the catalyst.[4][8][17]
-
Nitrogen Compounds: Certain organic nitrogen compounds, like nitriles and some heterocycles, can also act as inhibitors by strongly binding to the catalyst surface.[8][17]
The mechanism of poisoning generally involves the formation of a strong chemical bond between the poison and a catalyst active site, which is stronger than the bond formed with the reactants.[1][4]
Q3: My reaction is producing more of the fully hydrogenated byproduct, 3,3,5-trimethylcyclohexanol, instead of the desired dihydroisophorol. Can this be a poisoning issue?
Yes, a change in product selectivity can indicate partial or selective catalyst poisoning.[3] The active sites on a heterogeneous catalyst can have varying levels of activity. It is possible for a poison to preferentially adsorb to the most active sites, which might be responsible for the initial, highly selective hydrogenation of the carbon-carbon double bond in isophorone. With these sites blocked, the reaction may proceed on less active sites or under conditions that favor the further reduction of the ketone group to the alcohol, thus altering the product distribution.[3]
Conversely, intentional poisoning is a technique used to improve selectivity in some reactions, such as in the case of the Lindlar catalyst, where lead is used to poison a palladium catalyst to stop hydrogenation at the alkene stage.[16][17]
Q4: How can I definitively identify the poison affecting my catalyst?
Identifying the specific poison requires a combination of feedstock analysis and direct catalyst characterization.[18] A multi-pronged analytical approach is most effective.
-
Feedstock & Solvent Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities, including sulfur- and nitrogen-containing compounds.[7]
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): The standard method for detecting trace levels of heavy metal contaminants (Pb, As, Hg, etc.).[15]
-
Combustion Analysis: Used to determine the total sulfur content in liquid feedstocks.[15]
-
-
Spent Catalyst Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): A powerful surface-sensitive technique that can identify the elemental composition of the catalyst's outermost layers, directly detecting adsorbed poisons like sulfur, chlorine, and various metals.[15][18][19]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with a scanning electron microscope (SEM), this can provide elemental mapping of the catalyst particle to see how poisons are distributed.
-
Temperature-Programmed Desorption (TPD): This technique can help determine the strength of adsorption of different species on the catalyst, offering insights into potential poisoning mechanisms.[18]
-
The following table summarizes common poisons and detection methods:
| Poison Class | Common Examples | Probable Source | Effect on Catalyst | Recommended Analytical Technique |
| Sulfur Compounds | H₂S, Mercaptans, Thiophenes | Isophorone Feedstock, Solvents | Strong chemisorption, formation of inactive metal sulfides. Irreversible. | GC-MS (feed), Combustion Analysis (feed), XPS (catalyst) |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Isophorone Feedstock | Physical blockage of sites, alloying with active metal. | ICP-OES/MS (feed), XPS (catalyst), EDX (catalyst) |
| Halides | Chlorides (Cl⁻), Bromides (Br⁻) | Solvents, acidic impurities | Leaching of active metal, electronic modification of sites. Irreversible. | Ion Chromatography (feed), XPS (catalyst) |
| Gaseous Poisons | Carbon Monoxide (CO) | Hydrogen Gas Stream | Competitive adsorption on active sites. Often reversible. | Specialized Gas Analyzers |
| Nitrogen Compounds | Nitriles, Pyridine | Isophorone Feedstock | Strong adsorption on active sites. | GC-MS (feed), XPS (catalyst) |
| Organic Foulants | High molecular weight byproducts, coke | Side reactions, thermal degradation | Physical blockage of pores and active sites (fouling). | TGA (catalyst), SEM (catalyst) |
Q5: Is it possible to regenerate a poisoned catalyst, and if so, how?
Regeneration is sometimes possible, but its success depends heavily on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: Poisons that are weakly adsorbed or that can be removed without permanently altering the catalyst structure may be addressed. For instance, CO poisoning can sometimes be reversed by stopping the CO-containing stream and purging with pure hydrogen at elevated temperatures.
-
Irreversible Poisoning: Strong chemisorption, such as from sulfur or heavy metals, often leads to irreversible deactivation where regeneration is not economically viable.[12]
Common Regeneration Strategies for Nickel Catalysts:
-
Solvent Washing: A thorough wash with a clean solvent (e.g., methanol, toluene) can sometimes remove organic foulants or weakly adsorbed species.[20]
-
Acid/Base Treatment: For Raney Nickel catalysts, a carefully controlled wash with a dilute aqueous organic acid (like acetic or lactic acid) followed by a dilute base wash (like NaOH) can be effective in removing certain metallic or ionic poisons.[21][22] Caution: This must be done with extreme care to avoid dissolving the active nickel or residual aluminum.
-
Thermal Treatment in Hydrogen: Reactivating the catalyst under a hydrogen atmosphere at elevated temperatures (e.g., 150-250 °C) can sometimes desorb certain inhibitors or reduce oxidized sites.[20][23]
It is crucial to test the activity of a regenerated catalyst on a small scale before returning it to full service.
Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing Low Catalytic Activity
This workflow provides a logical sequence of steps to follow when encountering poor reaction performance.
Caption: Mechanism of active site blocking by a sulfur poison.
Protocol 1: General Catalyst Regeneration (Acid/Base Wash for Raney Ni)
Disclaimer: This procedure involves hazardous materials. Raney Nickel is pyrophoric and can ignite spontaneously in air. Always handle it under a solvent or inert atmosphere. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalyst Separation: After the reaction, allow the catalyst to settle. Decant the bulk of the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Wash: Wash the settled catalyst by adding degassed, deionized water, gently swirling, allowing it to settle, and decanting the supernatant. Repeat this process 3-5 times to remove residual organic material.
-
Acid Treatment:
-
Prepare a 2% (v/v) aqueous solution of acetic acid. Ensure it is thoroughly degassed by bubbling nitrogen through it for at least 30 minutes.
-
Add the degassed acetic acid solution to the washed catalyst.
-
Gently agitate the slurry for 15-20 minutes at room temperature. [21][22] * Allow the catalyst to settle and carefully decant the acidic solution.
-
-
Neutralization Wash: Wash the catalyst with degassed, deionized water as described in Step 2 until the decanted liquid is neutral (test with pH paper). This may require 5-10 washing cycles.
-
Base Treatment (Optional but Recommended):
-
Prepare a 2% (w/v) aqueous solution of sodium hydroxide (NaOH). Degas the solution.
-
Add the NaOH solution to the catalyst and agitate for 15-20 minutes. [21]This helps remove any residual acidic species and can passivate the surface.
-
Allow the catalyst to settle and decant the basic solution.
-
-
Final Wash: Wash the catalyst with degassed, deionized water until the washings are neutral.
-
Storage: Store the regenerated catalyst under deionized water or a suitable solvent (like ethanol) in a sealed container, ensuring it is never allowed to dry out.
Validation: Before using the regenerated catalyst in a full-scale reaction, test its activity on a small-scale control reaction with high-purity isophorone to confirm its performance has been restored.
References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
Harvest, University of Saskatchewan. (n.d.). Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. Retrieved from [Link]
-
LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]
-
University of Oulu. (n.d.). Elucidation of behavior of sulfur on nickel-based hot gas cleaning catalysts. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Sulphur poisoning of Ni catalysts used in the SNG production from biomass: Computational studies. Retrieved from [Link]
- Google Patents. (n.d.). US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
-
MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
- Google Patents. (n.d.). US4002692A - Process for the reactivation of nickel catalysts used in the hydrogenation of polymeric peroxides.
-
MDPI. (2022, April 25). Synthesis, Characterization, and Catalytic Activity of Nickel Sulfided Catalysts for the Dehydrogenation of Propane: Effect of Sulfiding Agent and Sulfidation Temperature. Retrieved from [Link]
- Google Patents. (n.d.). US3165478A - Process for the regeneration of raney-nickel catalyst.
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PJSIR. (n.d.). REGENERATION OF NICKEL CATALYST. Retrieved from [Link]
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tasconusa.com. (n.d.). Analysis of Catalysts. Retrieved from [Link]
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PMC, NIH. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Retrieved from [Link]
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CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Retrieved from [Link]
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Process Engineering Associates. (n.d.). Hydrogenator Troubleshooting & Evaluation. Retrieved from [Link]
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Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
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Hovogen. (2025, August 22). Troubleshooting Common Hydrogen Production Equipment: 10 Practical Tips to Reduce Downtime. Retrieved from [Link]
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CORE. (2019, May 15). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Retrieved from [Link]
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Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]
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Industrial Safety & Hygiene News. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, December 16). How does a catalytic poison reduce a catalyst's activity?. Retrieved from [Link]
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Department of Energy. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
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G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
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PMC, NIH. (2021, January 22). Study on the selective hydrogenation of isophorone. Retrieved from [Link]
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ScienceDirect. (2025, December 24). Poisoning mechanism of HCl over a Ru-based catalyst for toluene oxidation. Retrieved from [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
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Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References. Retrieved from [Link]
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UVic. (2020, June 3). Catalyst Deactivation Processes during 1‑Hexene Polymerization. Retrieved from [Link]
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SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
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Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]
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Validation & Comparative
A Technical Guide to the GC-MS Analysis of cis- and trans-3,3,5-trimethylcyclohexanol Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric compounds are critical. This guide provides an in-depth comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) retention indices for cis- and trans-3,3,5-trimethylcyclohexanol. We will delve into the experimental data, the scientific principles governing their separation, and a detailed protocol to achieve robust and reproducible results.
Introduction: The Challenge of Isomer Separation
Cis- and this compound are geometric isomers with the same molecular formula (C₉H₁₈O) and mass (142.24 g/mol ), making their differentiation by mass spectrometry alone challenging.[1] Gas chromatography, however, provides a powerful means of separating these isomers based on their physical and chemical differences, which manifest as distinct retention times and, consequently, different retention indices. Understanding these differences is paramount for accurate quantification and characterization in complex matrices.
Understanding the Elution Order: A Tale of Two Isomers
The elution order of geometric isomers in gas chromatography is primarily influenced by two key factors: boiling point and molecular shape. On a non-polar stationary phase, compounds generally elute in order of increasing boiling point. The trans isomer of a cyclic compound is often more thermodynamically stable and has a more linear or elongated shape compared to the bent or more compact cis isomer. This can lead to a lower boiling point for the trans isomer due to reduced intermolecular forces, causing it to elute earlier from the GC column.
Experimental Data: Retention Index Comparison
The Kovats retention index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and conditions. The RI is calculated by relating the retention time of an analyte to the retention times of n-alkanes.
Below is a summary of the available Kovats retention index data for 3,3,5-trimethylcyclohexanol isomers on non-polar stationary phases.
| Compound | Isomer | CAS Number | Kovats Retention Index (Non-Polar Column) | Source |
| 3,3,5-Trimethylcyclohexanol | Mixture of cis and trans | 116-02-9 | 1043 (Standard Non-Polar) | [2] |
| 3,3,5-Trimethylcyclohexanol | Mixture of cis and trans | 116-02-9 | 1073 (Semi-Standard Non-Polar) | [2] |
| 3,3,5-Trimethylcyclohexanol | cis | 933-48-2 | 1047 | [1] |
Note: A specific experimental retention index for the pure trans-isomer on a non-polar column was not found in the surveyed literature. However, based on the general principles of isomer separation, the trans-isomer is expected to have a slightly lower retention index than the cis-isomer on a non-polar column.
Recommended GC-MS Protocol for Isomer Separation
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to Purity Assessment: Melting Point Depression Analysis of trans-3,3,5-trimethylcyclohexanol
This guide provides an in-depth analysis of melting point depression as a technique for assessing the purity of trans-3,3,5-trimethylcyclohexanol. It moves beyond a simple procedural outline to explore the fundamental principles, validate the methodology, and objectively compare its performance against modern analytical techniques such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
The Foundational Principle: Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical constant. However, the introduction of an impurity disrupts the uniform crystalline lattice structure.[1][2] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to transition the substance from a solid to a liquid phase.[2][3] This phenomenon, known as melting point depression , manifests in two observable ways: a lowering of the melting point and a broadening of the melting range.[2][4][5]
This relationship is governed by the van't Hoff equation , which thermodynamically links the mole fraction of the impurity to the depression in the freezing (or melting) point.[6][7][8] The core assumption is that the impurity is soluble in the molten form of the primary substance (the solvent) but insoluble in its solid, crystalline form.[6][9][10][11] As the impure substance melts, the concentration of the impurity in the remaining solid-liquid mixture changes, leading to the characteristic melting range rather than a sharp point.
A critical concept in this analysis is the eutectic point , which represents the lowest possible melting temperature for a mixture of two components, at which the mixture melts like a pure substance (i.e., at a single temperature).[4][5][12][13] Understanding the phase diagram is crucial to avoid misinterpreting a sharp-melting eutectic mixture as a pure compound.[4][5]
Caption: Generic two-component eutectic phase diagram.
Experimental Protocol: Purity of this compound
This protocol provides a self-validating system for determining the purity of this compound, a compound with a reported melting point of 56-59°C for the pure trans-isomer.[14]
Materials and Equipment
-
Primary Substance: this compound (Molar Mass: 142.24 g/mol ).[15]
-
Impurity Standard: A high-purity compound miscible with molten this compound but with a significantly different melting point (e.g., purified Benzoic Acid or Cinnamic Acid).
-
Apparatus: Calibrated digital melting point apparatus (e.g., Mettler Toledo MP series or Stuart SMP series).
-
Capillary Tubes: Standard melting point capillary tubes (0.8–1.2 mm internal diameter).[16]
-
Analytical Balance: 4-decimal place.
-
Mortar and Pestle.
Workflow for Purity Determination
Caption: Experimental workflow for melting point depression analysis.
Step-by-Step Methodology
-
Apparatus Calibration: Before analysis, verify the accuracy of the melting point apparatus using USP Melting Point Reference Standards that bracket the expected melting point of your compound.[16][17] This step is critical for ensuring the trustworthiness of your results.
-
Sample Preparation:
-
Reduce a small amount of the this compound test sample to a fine, dry powder.
-
To create a calibration curve, prepare several mixtures with a known impurity. For example, create 1%, 2%, and 5% (by mole fraction) mixtures of the impurity standard with your purest available this compound. Homogenize each mixture thoroughly using a mortar and pestle.
-
-
Capillary Loading: Pack the dry powder into a sealed-end capillary tube to a height of approximately 3 mm.[16] Consistent sample packing is essential for reproducible results.
-
Melting Point Determination:
-
Place the capillary tube into the heating block of the apparatus.
-
Set the heating protocol. A common and effective method is to rapidly heat to a temperature about 10°C below the expected melting point, then reduce the ramp rate to a slow, controlled 1°C per minute.[16] This slow ramp ensures thermal equilibrium between the sample, thermometer, and heating block.
-
Record the melting range:
-
T1 (Onset): The temperature at which the first droplet of liquid is visible.
-
T2 (Clear Point): The temperature at which the last solid crystal melts, and the substance is completely liquid.
-
-
-
Data Analysis:
-
The melting range for a pure compound should be narrow (0.5 – 1°C).[2] A wider range indicates the presence of impurities.
-
Using the prepared standards, calculate the melting point depression (ΔT = T_pure - T_impure) for each concentration.
-
Plot ΔT versus the mole fraction of the impurity to generate a calibration curve. The purity of an unknown batch of this compound can then be interpolated from this curve.
-
Comparative Analysis: Alternative Purity Assessment Methodologies
While melting point depression is a classic and accessible technique, it is crucial for the modern researcher to understand its position relative to more sophisticated instrumental methods.
| Technique | Underlying Principle | Advantages | Disadvantages | Best Suited For |
| Melting Point Depression | Impurities disrupt the crystal lattice, lowering and broadening the melting range (a colligative property).[1][2][4][5] | Low cost, rapid, requires minimal sample, visually intuitive. | Non-specific (cannot identify impurities), less accurate for very high purity (>99.5%) or low purity (<95%) samples, assumes ideal solution behavior. | Rapid quality control screening, teaching laboratories, preliminary purity estimation. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][18] | Highly accurate for purity >98.5 mol%[6][7][9], provides thermodynamic data (enthalpy of fusion), automated. Conforms to ASTM E928 standard.[6][7][8][9][10] | Higher equipment cost, requires skilled operation and calibration, less reliable for thermally unstable compounds or samples with <98.5% purity.[8][9] | Definitive purity determination for high-purity pharmaceuticals and fine chemicals, quality control, and research. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[19] | High sensitivity and resolution, can separate, identify, and quantify multiple impurities simultaneously, the gold standard in the pharmaceutical industry.[19][20][21][22] | High equipment and solvent cost, requires extensive method development, not suitable for all compounds (e.g., non-UV active without a universal detector). | Complex mixture analysis, trace impurity quantification, stability-indicating assays, and regulatory submissions. |
| Gas Chromatography (GC) | Separates volatile components based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[23][24][25] | Excellent for volatile and thermally stable compounds like alcohols, high resolution, and sensitivity, especially with a Flame Ionization Detector (FID).[23][26][27] | Sample must be volatile, can lead to thermal degradation of labile compounds, may require derivatization. | Analysis of residual solvents, purity assessment of volatile organic compounds, and profiling alcoholic beverages.[24][25][27] |
Final Assessment and Recommendations
Melting point depression is a powerful, reliable, and cost-effective first-line tool for assessing the purity of crystalline solids like this compound. Its value lies in its ability to provide a rapid and clear indication of a potential purity issue, evidenced by a depressed and broadened melting range. For routine quality control or in resource-limited settings, it remains an entirely valid technique when performed with a properly calibrated instrument and consistent methodology, as outlined in pharmacopeial guidelines like USP <741>.[16]
However, it is not a panacea. The method is inherently non-specific and its accuracy diminishes at the extremes of the purity scale. For drug development and applications requiring definitive, quantitative purity data and impurity profiling, orthogonal methods are required. DSC offers a more accurate thermodynamic-based purity value for high-purity substances, while HPLC and GC provide unparalleled capability to separate and quantify individual impurities.
A prudent scientific approach involves using melting point depression as a rapid screening tool, followed by a more sophisticated chromatographic or calorimetric method to confirm out-of-specification results or for final product release where regulatory compliance is paramount.
References
-
ASTM International. (n.d.). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from [Link]
-
ASTM International. (2019). Purity by Differential Scanning Calorimetry. Retrieved from [Link]
-
Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Retrieved from [Link]
-
ASTM International. (2003). ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
IBChem. (n.d.). Melting point depression. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 13). 7.3: Melting Point Theory. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <651> CONGEALING TEMPERATURE. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 11: Purity Determination Using DSC. Retrieved from [Link]
-
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
-
Quora. (2020, April 22). Why is the eutectic melting point lower than the melting point of both components?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, February 28). Design of Deep Eutectic Systems: A Simple Approach for Preselecting Eutectic Mixture Constituents. Retrieved from [Link]
-
Agilent Technologies. (2003, April 24). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Melting-point depression. Retrieved from [Link]
-
Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
Reddit. (2014, October 19). melting point depression: how does it work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3,5-Trimethylcyclohexanol. PubChem. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <651> Congealing Temperature. USP-NF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
-
Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
-
Pure Synth. (n.d.). This compound 95.0%(GC). Retrieved from [Link]
-
Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). trans-3-Methylcyclohexanol (CAS 7443-55-2). Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <651> CONGEALING TEMPERATURE - 2025-10-01. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
Scribd. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
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crystal structure analysis of trans-3,3,5-trimethylcyclohexanol
Structural Elucidation of trans-3,3,5-Trimethylcyclohexanol: A Comparative Analytical Guide
Audience: Structural Chemists, Pharmaceutical Researchers, and Process Development Scientists. Content Type: Technical Comparison & Experimental Protocol Guide.
Executive Summary: The Stereochemical Challenge
This compound (CAS: 767-54-4), often referred to as "Homomenthol," presents a classic conformational analysis problem in organic chemistry. Unlike simple cyclohexane derivatives, the presence of the gem-dimethyl group at the C3 position introduces significant steric strain, forcing specific ring distortions.
For researchers, the primary analytical challenge is distinguishing the trans isomer (where the C1-OH and C5-Methyl groups are on opposite faces of the ring) from the cis isomer, and determining the precise chair conformation (axial vs. equatorial OH) in the solid state versus solution.
This guide compares the three primary structural analysis methods—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Nuclear Magnetic Resonance (NMR) —to determine the optimal workflow for structural validation.
Comparative Analysis of Structural Techniques
The following table contrasts the utility of each method specifically for 3,3,5-trimethylcyclohexanol.
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Validator) | Solution NMR (Dynamics) |
| Primary Output | Absolute 3D configuration & packing | Phase purity & polymorphism | Conformational equilibrium (ax/eq) |
| Sample State | Single Crystal (>0.1 mm) | Polycrystalline Powder | Solubilized ( |
| Resolution | Atomic (<0.8 Å) | Bulk Lattice Parameters | Molecular Topology |
| Key Insight | Definitively proves trans stereochemistry and H-bond networks. | Detects polymorphs (common in globular alcohols). | Determines H1 orientation via |
| Limitation | Requires high-quality crystal growth (difficult for low-MP solids). | Cannot solve ab initio structure easily without models. | Averages rapid ring flips; misses static disorder. |
| Turnaround | 24–48 Hours | 1–2 Hours | 30 Minutes |
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Definitive Method
SC-XRD is the only method that provides an unambiguous "snapshot" of the molecule in its lowest-energy solid-state conformation. For this compound, which melts at ~57°C, thermal motion is a significant adversary.
Experimental Protocol: Low-Temperature Data Collection
Objective: Minimize thermal ellipsoids to resolve the disorder caused by the rotating methyl groups.
-
Crystallization Strategy:
-
Solvent: Use non-polar solvents (n-Hexane or Pentane) to encourage tight packing without solvent inclusion.
-
Method: Slow evaporation at 4°C. The low temperature prevents melting and slows nucleation.
-
Expert Note: If the trans isomer is racemic, expect space group P2₁/c (monoclinic). If enantiopure, expect P2₁2₁2₁ (orthorhombic).
-
-
Mounting & Cooling (The Critical Step):
-
Harvest crystals immediately from the mother liquor using perfluoropolyether oil (e.g., Paratone-N).
-
Flash Cool: Mount on a MiTeGen loop and flash cool to 100 K (or lower) using a nitrogen cryostream.
-
Reasoning: At room temperature (298 K), the high thermal motion of the gem-dimethyl groups and the proximity to the melting point (330 K) will result in poor diffraction intensity at high angles (
).
-
-
Data Reduction & Refinement:
-
Radiation: Mo-K
( Å) is preferred for resolution, though Cu-K is acceptable if the crystal is small (<0.05 mm). -
H-Atom Treatment: Hydroxyl protons should be located from the difference Fourier map to confirm the hydrogen bonding network (typically infinite chains or tetramers in sterically crowded alcohols).
-
Visualization: SC-XRD Workflow
Caption: Optimized workflow for handling low-melting point organic solids like 3,3,5-trimethylcyclohexanol.
Method 2: Solution State NMR ( & )
Status: The Dynamic Validator
While SC-XRD gives the static structure, NMR confirms the conformation in solution. The key metric is the vicinal coupling constant (
-
The Logic:
-
Diagnostic Signal:
-
Axial H1 (
): exhibits large coupling ( Hz) due to the dihedral angle with adjacent axial protons (at C2 and C6). -
Equatorial H1 (
): exhibits small coupling ( Hz) due to gauche interactions.
-
Experimental Expectation: For this compound, if the bulky C5-methyl prefers the equatorial position, the trans relationship forces the C1-OH into the axial position (and H1 into the equatorial position). Therefore, you should expect a narrow multiplet for H1 in the NMR spectrum, contrasting with the wide triplet-of-triplets seen in ordinary cyclohexanol.
Method 3: Powder X-Ray Diffraction (PXRD)
Status: The Bulk Fingerprint
SC-XRD analyzes one crystal; PXRD analyzes the entire batch. This is crucial because "Homomenthol" is often sold as a mixture of isomers.
Protocol:
-
Grinding: Gently grind the sample. Warning: Do not grind vigorously; the heat generated can melt the sample (MP ~57°C) or induce a phase transition.
-
Scan Range: 2
= 5° to 40°. -
Analysis: Compare the experimental pattern with the simulated powder pattern generated from the SC-XRD CIF file.
-
Match: Batch is pure phase.
-
Extra Peaks: Presence of cis isomer or amorphous content.
-
Conclusion & Recommendation
For full structural elucidation of This compound :
-
Start with NMR: It is fast and will immediately indicate if you have the trans isomer (via H1 coupling width) and the purity ratio.
-
Proceed to SC-XRD: This is required to publish the absolute stereochemistry. You must use cryo-cooling (100 K) due to the low melting point.
-
Validate with PXRD: Ensure your bulk material matches the single crystal data.
Final Expert Tip: The 3,3-dimethyl group creates a "rigid" side of the ring. Look for disorder specifically in the C5-methyl group in your X-ray data; it often flips between axial and equatorial positions if the crystal packing is loose.
References
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanol, 3,3,5-trimethyl-, trans- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link][3]
-
Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
